molecular formula C20H11CrN2Na2O9S2 B15556058 C.I. Acid blue 158

C.I. Acid blue 158

货号: B15556058
分子量: 585.4 g/mol
InChI 键: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

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属性

分子式

C20H11CrN2Na2O9S2

分子量

585.4 g/mol

IUPAC 名称

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5

InChI 键

ZQZPAFVDCIVGCR-UHFFFAOYSA-I

产品来源

United States

Foundational & Exploratory

C.I. Acid Blue 158: A Technical Guide to Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Blue 158, a synthetic monoazo metallized dye. Understanding the solubility of this compound is critical for its application in various fields, including textiles, inks, and potentially for research and development in life sciences. This document compiles available solubility data, presents detailed experimental protocols for determining solubility, and visualizes the workflow for these procedures.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The most specific data point found indicates its solubility in water at an elevated temperature.

SolventTemperature (°C)Solubility (g/L)
Water9080 - 90[1]

Qualitative Solubility Profile

General observations from various sources indicate the solubility of this compound in polar solvents.

  • Water: The dye is generally described as soluble in water, forming a blue solution[2][3][4][5][6].

  • Alcohol: this compound is also reported to be soluble in alcohol[2][3][4]. One source specifies slight solubility in alcohol[1].

It is important to note that the exact solubility can be influenced by factors such as the pH of the solution and the presence of electrolytes[7][8].

Experimental Protocols for Solubility Determination

Due to the limited availability of specific quantitative data for this compound, the following are detailed, generalized experimental protocols for determining the solubility of dyes. These methods can be adapted by researchers to obtain precise solubility data in their solvents of interest.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by weighing after solvent evaporation.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a screw-cap flask).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or a magnetic stirrer in a constant temperature bath is recommended.

  • Separation of the Saturated Solution:

    • Allow the undissolved dye to settle.

    • Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent.

  • Determination of Solute Mass:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a drying oven at a temperature that is below the decomposition point of the dye but sufficient to remove the solvent in a reasonable time.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it again.

    • The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved dye.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dissolved dye (g)) / (Volume of the aliquot of saturated solution (L))

G Gravimetric Method for Solubility Determination A 1. Prepare Saturated Solution (Excess dye in solvent) B 2. Equilibrate (Constant temperature agitation, 24-48h) A->B C 3. Separate Supernatant (Centrifugation/Filtration) B->C D 4. Measure Volume of Aliquot C->D E 5. Evaporate Solvent (Pre-weighed dish, drying oven) D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility (g/L) F->G G Spectrophotometric Method for Solubility Determination cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A 1. Prepare Stock Solution (Known concentration) B 2. Create Standard Dilutions A->B C 3. Measure Absorbance of Standards (at λmax) B->C D 4. Plot Absorbance vs. Concentration C->D H 8. Determine Concentration from Curve D->H E 5. Prepare Saturated Solution F 6. Dilute to fall in Calibration Range E->F G 7. Measure Absorbance of Diluted Sample F->G G->H I 9. Calculate Original Solubility (Account for dilution) H->I

References

C.I. Acid Blue 158 safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of C.I. Acid Blue 158

Introduction

This compound is a synthetic monoazo dye characterized by its metal complex structure.[1][2] It is primarily utilized in the textile industry for dyeing fabrics such as wool, silk, and nylon, as well as in the leather and printing industries.[1][3] This document provides a comprehensive technical overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development who may encounter this substance.

Chemical and Physical Properties

This compound is a dark blue powder that is soluble in water and alcohol.[1][3][4] Upon dissolution in water, it forms a blue solution.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
C.I. NameAcid Blue 158[1]
C.I. Number14880[1][5]
CAS Number6370-08-7[1][6]
Molecular FormulaC₂₀H₁₂N₂Na₂O₈S₂ (disodium salt)[3]
Molecular Weight518.43 g/mol [3]
AppearanceDark blue powder[1][3]
Solubility in water (@ 90°C)80-90 g/L[5]
pH of 1% Solution6-8[5]

Toxicological Data and Hazard Identification

Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation: May cause serious eye irritation.[9]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, the hazard classifications for skin and eye irritation are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test is typically performed on a single animal, usually an albino rabbit.

  • Preparation: A small area of the animal's fur is clipped.

  • Application: A small amount of the test substance (solid or liquid) is applied to the clipped skin. The site is then covered with a gauze patch.

  • Exposure: The exposure duration is typically up to 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours after patch removal).[9]

  • Scoring: The severity of the skin reactions is scored, and based on these scores, the substance is classified according to its irritation potential. The observation period may extend up to 14 days to assess the reversibility of the observed effects.[9]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage. This test is also typically conducted on albino rabbits.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one of the animal's eyes. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for ocular lesions, including corneal opacity, iris inflammation, and conjunctival redness and swelling (chemosis).

  • Scoring: The observed effects are scored to provide a quantitative measure of the irritation. The reversibility of any damage is also assessed over a period of up to 21 days.

  • Animal Welfare: To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[10]

Safety and Handling Precautions

Engineering Controls
  • Provide adequate exhaust ventilation where dust is formed to minimize airborne concentrations.[6]

  • Facilities should be equipped with an eyewash station and a safety shower.[11][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[6]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/OSHA-approved respirator.

Handling and Storage
  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[6][13]

  • Store in a cool, dry, and well-ventilated place.[6][10][13]

  • Keep the container tightly closed when not in use.[6][13]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[6]
Skin Contact Take off contaminated clothing and wash it before reuse.[6] Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Consult a physician.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[14]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: May produce hazardous decomposition products such as nitrogen oxides, carbon oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Ensure adequate ventilation. Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[15]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling accidental exposure and spillage of this compound.

ExposureWorkflow start Accidental Exposure Occurs exposure_type Determine Exposure Type start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes for 15 mins eye_contact->rinse_eyes breathing_issue Breathing Difficulty? move_fresh_air->breathing_issue wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin irritation_occurs Irritation Occurs? wash_skin->irritation_occurs seek_medical Seek Medical Attention rinse_eyes->seek_medical give_ar Give Artificial Respiration if not breathing breathing_issue->give_ar Yes breathing_issue->seek_medical No irritation_occurs->seek_medical Yes end End irritation_occurs->end No give_ar->seek_medical seek_medical->end

Caption: Workflow for handling accidental exposure.

SpillResponseWorkflow start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill Prevent entry into drains ventilate->contain cleanup Clean Up Spill contain->cleanup cleanup_method Use mechanical means to collect. Avoid generating dust. cleanup->cleanup_method dispose Place in Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end End decontaminate->end

Caption: Workflow for accidental spill response.

References

Discovery and history of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of C.I. Acid Blue 158 (C.I. 14880), a premetallized monoazo dye. The document details its chemical and physical properties, historical context within the development of metal-complex dyes, and a general synthesis protocol. Primary applications, particularly in the textile and leather industries, are discussed. This guide is intended for researchers, scientists, and professionals in chemical and materials sciences. It should be noted that while this compound is used as a biological stain, specific applications in drug development or defined signaling pathways have not been identified in publicly available literature.

Introduction

This compound is a synthetic anionic dye belonging to the class of metal-complex azo dyes. These dyes are characterized by a central metal atom, in this case, chromium, coordinated to an azo ligand. This structure confers high stability and fastness properties, particularly to light and washing, making it a valuable colorant for various industrial applications. The dye is known for its greenish-blue hue and is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1]

History and Discovery

While the specific date of discovery and the original inventors of this compound are not well-documented in available historical records, its development is situated within the broader advancements in azo dye chemistry in the early to mid-20th century. The transition from early mordant dyes, which required a two-step dyeing and metal treatment process, to premetallized dyes that incorporated the metal atom into the dye molecule was a significant innovation. This advancement provided dyers with colorants offering superior fastness and a more streamlined application process. This compound is a product of this era of innovation in dye chemistry.

Chemical and Physical Properties

This compound is a dark blue powder with good solubility in water, forming a blue solution.[2] It is also soluble in alcohol.[2] The presence of sulfonic acid groups in its structure imparts its acidic nature and water solubility.

Quantitative Data
PropertyValueReference
Colour Index Name This compound[3]
Colour Index Number 14880[3]
CAS Number 6370-08-7[3]
Chemical Class Monoazo (Metallized)[3]
Molecular Formula C₂₀H₁₀CrN₂NaO₉S₂⁻[2]
Molecular Weight 561.41 g/mol [2]
Appearance Dark Blue Powder[2]
Hue Greenish-Blue[3]
Solubility in Water @ 90°C 80-90 g/L[4]
pH of 1% Solution 6-8[4]
Lightfastness (AATCC) 5[5]

Synthesis

The synthesis of this compound is a multi-step process that involves diazotization, azo coupling, and metallization.

General Experimental Protocol

The manufacturing process for this compound involves the following key steps:[3]

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a solution of sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic substitution reaction forms the azo dye ligand.

  • Metallization: The azo dye is then heated with a chromium salt, such as a chromium sulfate (B86663) solution, in an acidic aqueous medium. The reaction is typically carried out at an elevated temperature (around 115 °C) for several hours to facilitate the formation of the chromium complex.[3]

  • Isolation: The final dye is isolated from the reaction mixture, typically by salting out, followed by filtration and drying.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_metallization Step 3: Metallization A 4-Amino-3-hydroxynaphthalene-1-sulfonic acid C Diazonium Salt A->C 0-5°C B Sodium Nitrite + Acid B->C E Azo Dye Ligand C->E D 8-Hydroxynaphthalene-1-sulfonic acid D->E G This compound E->G ~115°C, 7 hours F Chromium Salt Solution F->G

A generalized workflow for the synthesis of this compound.

Applications

The primary applications of this compound are in the dyeing and printing industries.

  • Textile Dyeing: It is extensively used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon and their blends.[5] It exhibits good exhaustion and discharge properties.[2]

  • Leather Dyeing: The dye is also suitable for the coloration of leather.[2]

  • Printing: this compound is used for direct and discharge printing on woolen fabrics.[2]

Spectroscopic Data

Detailed and publicly available spectroscopic data such as UV-Vis and IR spectra for this compound are scarce. General characteristics of metal-complex azo dyes include strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their intense color. The infrared spectrum would be expected to show characteristic absorption bands for the sulfonic acid groups, the azo bond (-N=N-), and the aromatic structures.

Use in Drug Development and Signaling Pathways

A thorough review of the scientific literature did not yield any evidence of the use of this compound in drug development or research related to specific biological signaling pathways. Its application in the life sciences appears to be confined to its role as a general biological stain for microscopic visualization.[2][6]

Conclusion

This compound is a well-established metallized azo dye with significant industrial importance, particularly in the coloration of textiles and leather. Its chemical structure provides high fastness properties. While its synthesis follows a standard procedure for this class of dyes, specific details of its discovery and comprehensive analytical data are not widely published. Its role in biological research is limited to general staining, with no current evidence supporting its use in drug development. Further research would be beneficial to fully characterize its spectroscopic properties and explore any potential for broader applications.

References

Methodological & Application

C.I. Acid Blue 158: Application Notes and Staining Protocol for Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is an anionic azo dye belonging to the acid dye family. In histological applications, acid dyes serve as counterstains, binding to cationic (basic) components within tissue sections. This electrostatic interaction allows for the visualization of cytoplasmic structures, muscle, and connective tissue. The primary mechanism involves the attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins in the tissue. While specific protocols for this compound in histology are not widely published, this document provides a detailed, adaptable protocol based on the general principles of acid dye staining. It is intended to serve as a starting point for researchers to optimize staining parameters for their specific tissue types and research questions.

Data Presentation: General Parameters for Acid Dye Counterstaining

The following table summarizes typical parameters for using acid dyes as counterstains in histology. These values are illustrative and should be optimized for this compound and the specific application.

ParameterRecommended Range/ValueNotes
Dye Concentration 0.1% - 1.0% (w/v) in aqueous solutionHigher concentrations may require shorter staining times.
Solvent Distilled waterA small amount of acetic acid (e.g., 0.5-1.0%) can be added to enhance staining by protonating tissue proteins.
pH of Staining Solution 2.5 - 5.5Lower pH increases the number of positively charged sites on proteins, enhancing dye binding.
Nuclear Stain Harris' Hematoxylin (B73222), Mayer's HematoxylinA progressive or regressive hematoxylin staining protocol can be used.
Staining Time 1 - 10 minutesDependent on dye concentration, tissue type, and desired staining intensity.
Differentiation 70% - 95% Ethanol (B145695)A brief rinse can help remove excess, unbound dye.
Bluing Agent Scott's Tap Water Substitute, Ammonia WaterUsed to "blue" the hematoxylin, turning the nuclei blue/purple.

Experimental Protocols

This section details a standard protocol for paraffin-embedded tissue sections using a hematoxylin and this compound counterstain.

Materials:

  • This compound (CAS No. 6370-08-7)

  • Harris' Hematoxylin or Mayer's Hematoxylin

  • Distilled water

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute or other bluing agent

  • Permanent mounting medium

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Transfer slides to 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin for 5-10 minutes.

    • Wash slides in running tap water for 1-5 minutes.

    • Differentiate slides by dipping in 1% acid alcohol for a few seconds until the cytoplasm is pale pink.

    • Wash slides in running tap water.

  • Bluing:

    • Immerse slides in a bluing agent (e.g., Scott's Tap Water Substitute) for 1-2 minutes until the nuclei turn a distinct blue.

    • Wash slides in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Prepare a 0.5% (w/v) stock solution of this compound in distilled water. For a working solution, you may add 0.5% glacial acetic acid.

    • Immerse slides in the this compound staining solution for 3-5 minutes. This step requires optimization.

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 changes of 1 minute each) and 100% ethanol (2 changes of 2 minutes each).[1]

    • Clear the sections in two changes of xylene (or a substitute) for 5 minutes each.[1]

    • Mount the coverslip with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Collagen: Shades of blue

  • Erythrocytes: Blue

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of staining.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Bluing Bluing Nuclear_Stain->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration Dehydration (Graded Ethanol) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Histological staining workflow using this compound.

G cluster_tissue Tissue Section cluster_dye Aqueous Solution Tissue Cationic Proteins (e.g., Cytoplasm) [Positive Charge (+)] Dye This compound [Anionic Dye (-)] Dye->Tissue Electrostatic Attraction

Caption: Principle of electrostatic interaction in acid dye staining.

References

Application Notes: C.I. Acid Blue 158 as a Novel Counterstain in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Blue 158 is a water-soluble, monoazo dye that presents as a dark blue powder.[1][2] Traditionally, it has been utilized in various industrial applications, including the dyeing of textiles like wool, silk, and nylon, as well as in the coloration of cleaning products.[3] In the realm of biological sciences, dyes are crucial tools for observing and analyzing cellular structures.[1] This document explores the potential application of this compound as a counterstain in immunohistochemistry (IHC), offering a viable alternative to more traditional stains like hematoxylin.

The principle of counterstaining in IHC is to provide a contrasting color to the specific antigen being detected, thereby highlighting the tissue architecture and localizing the primary antibody staining.[4] Acid dyes, being anionic, are attracted to cationic (basic) components in tissue, primarily proteins in the cytoplasm and connective tissue. This property makes them suitable as cytoplasmic counterstains. When the primary antigen is visualized with a brown chromogen such as 3,3'-Diaminobenzidine (DAB), a blue counterstain like this compound can provide excellent color contrast, facilitating clearer visualization and image analysis.

Key Advantages and Considerations

  • High Contrast with Brown and Red Chromogens: The vibrant blue of this compound offers a distinct color contrast with commonly used peroxidase-based chromogens like DAB (brown) and AP-based chromogens like Fast Red (red), potentially simplifying image segmentation and analysis.

  • Alternative to Hematoxylin: For multiplex IHC applications where a blue nuclear stain might interfere with another chromogen, a cytoplasmic blue counterstain could be advantageous.

  • Protocol Optimization Required: As this compound is not a conventional IHC counterstain, optimization of staining concentration, incubation time, and pH will be critical to achieve desired staining intensity without masking the primary antigen signal.

  • Compatibility: The compatibility of this compound with various mounting media should be assessed to ensure long-term stability of the stain and prevent fading.

Quantitative Data

The following table presents representative data from a hypothetical experiment comparing the performance of this compound with the standard counterstain, Hematoxylin, in a typical IHC assay using a brown chromogen (DAB).

CounterstainPrimary Antibody TargetChromogenTarget Staining Intensity (Mean Optical Density)Background Staining (Mean Optical Density)Signal-to-Noise Ratio
HematoxylinKi-67 (Nuclear)DAB (Brown)0.450.059.0
This compoundKi-67 (Nuclear)DAB (Brown)0.430.085.4
HematoxylinCytokeratin (Cytoplasmic)DAB (Brown)0.520.068.7
This compoundCytokeratin (Cytoplasmic)DAB (Brown)0.550.077.9

Note: This data is illustrative and intended to represent the type of quantitative analysis that would be performed. Actual results may vary.

Experimental Protocols

1. Preparation of this compound Counterstain Solution (0.5% w/v)

  • Reagents and Equipment:

    • This compound powder (CAS: 6370-08-7)

    • Distilled Water

    • Glacial Acetic Acid

    • Graduated cylinder

    • Magnetic stirrer and stir bar

    • Filter paper (0.45 µm)

  • Procedure:

    • Weigh 0.5 g of this compound powder and dissolve it in 100 mL of distilled water with the aid of a magnetic stirrer.

    • Add 0.5 mL of glacial acetic acid to the solution and continue to mix until the dye is completely dissolved.

    • Filter the solution using a 0.45 µm filter to remove any undissolved particles.

    • Store the solution in a tightly capped bottle at room temperature.

2. Immunohistochemistry Staining Protocol for FFPE Tissues

This protocol outlines the steps for chromogenic detection with this compound as a counterstain.

  • Reagents and Equipment:

    • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

    • Xylene or xylene substitute

    • Graded ethanol (B145695) series (100%, 95%, 70%)

    • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

    • Hydrogen peroxide (3%)

    • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

    • Blocking buffer (e.g., 5% normal goat serum in PBS/TBS)

    • Primary antibody

    • HRP-conjugated secondary antibody

    • DAB chromogen kit

    • This compound counterstain solution (0.5%)

    • Permanent mounting medium

  • Procedure:

    • Deparaffinization and Rehydration:

      • Immerse slides in xylene (2 changes for 5 minutes each).

      • Hydrate through graded alcohols: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

      • Rinse in distilled water.

    • Antigen Retrieval:

      • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.

      • Allow slides to cool to room temperature.

    • Peroxidase Block:

      • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

      • Rinse with PBS/TBS.

    • Blocking:

      • Incubate slides with blocking buffer for 30 minutes at room temperature.

    • Primary Antibody Incubation:

      • Incubate slides with the primary antibody at the optimal dilution overnight at 4°C or for 1 hour at room temperature.

      • Rinse with PBS/TBS.

    • Secondary Antibody Incubation:

      • Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

      • Rinse with PBS/TBS.

    • Chromogen Development:

      • Incubate slides with the DAB substrate-chromogen solution until the desired brown color intensity is achieved.

      • Rinse with distilled water.

    • Counterstaining:

      • Immerse slides in 0.5% this compound solution for 1-3 minutes.

      • Briefly rinse in distilled water.

    • Dehydration and Mounting:

      • Dehydrate slides through graded alcohols (95%, 100%).

      • Clear in xylene.

      • Coverslip with a permanent mounting medium.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Chromogen Chromogen Development (DAB) SecondaryAb->Chromogen Counterstain Counterstain (this compound) Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation Nucleus Nucleus

References

Application Notes and Protocols for Quantitative Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on C.I. Acid Blue 158

Initial research indicates that while this compound is used for dyeing protein-based materials such as wool and leather, it is not a commonly documented or validated reagent for quantitative protein analysis in a laboratory research setting.[1] The prevalent and well-established method for colorimetric protein quantification in the scientific community utilizes a different, yet structurally related, triphenylmethane (B1682552) dye: Coomassie Brilliant Blue.

Therefore, these application notes will focus on the widely accepted Coomassie Brilliant Blue G-250 dye-based method, commonly known as the Bradford assay, to provide researchers, scientists, and drug development professionals with a reliable and standardized protocol for protein quantification.

Application Note: Quantitative Analysis of Proteins using Coomassie Brilliant Blue G-250 (Bradford Assay)

Introduction

The Bradford assay, first described by Marion M. Bradford in 1976, is a rapid and sensitive colorimetric method for the quantification of total protein in a sample.[2] The assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. Under acidic conditions, the unbound, cationic form of the dye is reddish-brown and has an absorbance maximum at 465 nm.[3] When the dye binds to proteins, primarily through interactions with basic and aromatic amino acid residues, it is stabilized in its anionic, blue form, which results in a shift of the absorbance maximum to 595 nm.[3][4][5] The intensity of the blue color, measured by a spectrophotometer at 595 nm, is proportional to the amount of protein in the sample.[6]

Principle of the Assay

The quantitative determination of protein concentration is achieved by comparing the absorbance of a sample with unknown protein concentration to a standard curve generated from a series of protein standards of known concentrations, typically using bovine serum albumin (BSA) or bovine gamma globulin (BGG).

Advantages and Limitations

The Bradford assay is a popular method due to its simplicity, speed, and high sensitivity, capable of detecting protein concentrations in the range of 1 to 20 µg/mL.[6][7] It is generally compatible with many common laboratory reagents. However, it is susceptible to interference from detergents and is sensitive to variations in protein composition, as the dye response can differ between proteins.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the Bradford assay.

ParameterValueReference
Linear Assay Range 1 - 20 µg/mL[7]
Absorbance Maximum (Protein-Bound Dye) 595 nm[2][3][6]
Absorbance Maximum (Unbound Dye) 465 nm[3][6]
Typical Protein Standard Bovine Serum Albumin (BSA)[6]
Incompatible Substances High concentrations of detergents[2]

Experimental Protocols

Preparation of Reagents

Bradford Reagent: To prepare the Bradford reagent, dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. To this solution, add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to a final volume of 1 liter with distilled water. For a more stable reagent, it is recommended to filter the solution and store it in an amber bottle at room temperature.[6] Commercially prepared Bradford reagent is also widely available and is recommended for consistency.

Protein Standard (Bovine Serum Albumin - BSA): Prepare a stock solution of BSA at a concentration of 1 mg/mL in distilled water or a compatible buffer. From this stock, prepare a series of dilutions to generate a standard curve. Suggested concentrations for the standards are: 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.[6]

Standard Assay Protocol (Cuvette-Based)
  • Sample Preparation: Dilute your protein sample to a concentration that falls within the linear range of the assay.

  • Assay Setup:

    • Pipette 20 µL of each BSA standard and each unknown protein sample into separate, clean cuvettes.

    • Add 980 µL of distilled water to each cuvette.

    • Add 1 mL of Bradford reagent to each cuvette.

  • Incubation: Mix the contents of each cuvette by inverting several times. Incubate at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.

  • Measurement:

    • Set a spectrophotometer to a wavelength of 595 nm.

    • Zero the spectrophotometer using the blank (the standard with 0 mg/mL BSA).

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Microplate Assay Protocol

This protocol is suitable for a higher throughput of samples.

  • Assay Setup:

    • Pipette 5 µL of each BSA standard and each unknown protein sample into separate wells of a 96-well microplate.

    • Add 250 µL of Bradford reagent to each well.

  • Incubation: Mix the samples on a plate shaker for 30 seconds and incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Perform data analysis as described in the standard assay protocol.

Visualizations

Bradford_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prepare Bradford Reagent Mix Mix Reagent with Standards and Samples Reagent->Mix Standards Prepare Protein Standards (e.g., BSA) Standards->Mix Samples Prepare Unknown Samples Samples->Mix Incubate Incubate at Room Temperature (5 min) Mix->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Plot Plot Standard Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

Caption: Workflow for the Bradford Protein Assay.

Bradford_Assay_Principle cluster_reaction Reaction Principle cluster_detection Spectrophotometric Detection Dye_Unbound Unbound Dye (Cationic) Dye_Bound Bound Dye (Anionic) Dye_Unbound->Dye_Bound + Protein (Acidic pH) Abs465 Absorbance Max at 465 nm (Reddish-Brown) Dye_Unbound->Abs465 Abs595 Absorbance Max at 595 nm (Blue) Dye_Bound->Abs595 Protein Protein

Caption: Principle of Coomassie Dye Binding in the Bradford Assay.

References

Application Notes: C.I. Acid Blue 158 for Detecting Protein Aggregation in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein misfolding and aggregation are central pathological hallmarks of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The accumulation of insoluble protein aggregates, such as amyloid-β plaques, neurofibrillary tangles of tau protein, and Lewy bodies containing α-synuclein, is believed to contribute to neuronal dysfunction and cell death. The detection and characterization of these protein aggregates are crucial for understanding disease mechanisms, identifying biomarkers, and developing therapeutic interventions.

While specific dyes like Thioflavin S and Congo Red are traditionally used to stain amyloid structures, other dyes with protein-binding capabilities can also be explored for their utility in detecting protein aggregates. C.I. Acid Blue 158, a member of the acid dye family, shares structural similarities with other protein-binding dyes. Although not extensively documented for this specific application, its chemical properties suggest potential for interacting with and visualizing protein aggregates. These application notes provide a theoretical framework and experimental protocols for utilizing this compound and its well-characterized analogue, Coomassie Brilliant Blue G-250, for the detection of protein aggregates in models of neurodegenerative disease.

Coomassie Brilliant Blue G-250 is known to interact with proteins through a combination of hydrophobic and electrostatic interactions, primarily with basic amino acids like arginine, lysine, and histidine.[1][2] This interaction leads to a detectable colorimetric shift, forming the basis of the Bradford protein assay.[3][4][5][6][7] Studies have also demonstrated that Coomassie dyes can induce the self-oligomerization and aggregation of proteins like α-synuclein, suggesting a strong affinity for aggregation-prone proteins.[8]

Data Presentation

The following table summarizes quantitative data from a study on the induction of α-synuclein self-oligomerization by Coomassie Brilliant Blue (CBB) dyes. This data provides a starting point for determining optimal dye concentrations for labeling protein aggregates.

DyeOptimal Concentration for OligomerizationDissociation Constant (Kd)Observations on Aggregate Morphology
Coomassie Brilliant Blue G-250250 µM1.37 µMInduced the formation of worm-like protein aggregate structures.
Coomassie Brilliant Blue R-250150 µM0.63 µMInduced clear fibrilization on a background of granular structures.
[Data sourced from a study on α-synuclein interaction with Coomassie Brilliant Blue dyes.][8]

Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Cultured Cells

This protocol describes a method for staining intracellular protein aggregates in fixed cultured cells using a Coomassie-based dye. This can be applied to cell lines overexpressing aggregation-prone proteins (e.g., SH-SY5Y cells expressing mutant α-synuclein).

Materials:

  • This compound or Coomassie Brilliant Blue G-250

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Staining Solution: 0.1% (w/v) this compound or Coomassie Brilliant Blue G-250 in 40% ethanol (B145695) and 10% acetic acid.

  • Destaining Solution: 40% ethanol, 10% acetic acid in water.

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Culture cells on sterile coverslips in a multi-well plate to the desired confluency and experimental endpoint.

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the coverslips with the Staining Solution for 5-10 minutes at room temperature.

  • Briefly rinse the coverslips in the Destaining Solution.

  • Wash the coverslips three times with PBS for 5 minutes each to remove background staining.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the stained protein aggregates using brightfield or differential interference contrast (DIC) microscopy.

Protocol 2: Staining of Protein Aggregates in Brain Tissue Sections

This protocol provides a method for staining protein aggregates in paraffin-embedded or frozen brain tissue sections from neurodegenerative disease models (e.g., transgenic mouse models).

Materials:

  • This compound or Coomassie Brilliant Blue G-250

  • Xylene (for paraffin (B1166041) sections)

  • Ethanol series (100%, 95%, 70%) (for paraffin sections)

  • Distilled water

  • Staining Solution: 0.1% (w/v) this compound or Coomassie Brilliant Blue G-250 in 40% ethanol and 10% acetic acid.

  • Destaining Solution: 40% ethanol, 10% acetic acid in water.

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • For paraffin-embedded sections:

    • Deparaffinize the tissue sections by immersing in xylene (2 changes, 5 minutes each).

    • Rehydrate the sections through a graded ethanol series (100%, 95%, 70%; 3 minutes each).

    • Rinse with distilled water for 5 minutes.

  • For frozen sections:

    • Bring the sections to room temperature.

    • Fix with cold 4% PFA for 10 minutes, if required.

    • Wash with PBS.

  • Immerse the slides in the Staining Solution for 10-15 minutes.

  • Briefly differentiate the sections in the Destaining Solution for 10-30 seconds, monitoring microscopically until protein aggregates are clearly visible against a lighter background.

  • Wash the slides thoroughly in distilled water.

  • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%; 3 minutes each) and clear in xylene (for permanent mounting).

  • Mount the coverslips using a resinous mounting medium.

  • Examine the stained tissue sections under a light microscope.

Mandatory Visualizations

experimental_workflow_cell_staining cluster_preparation Cell Preparation cluster_staining Staining cluster_visualization Visualization cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 stain Incubate with Staining Solution wash3->stain destain Rinse in Destaining Solution stain->destain wash4 Wash with PBS destain->wash4 mount Mount coverslip wash4->mount visualize Microscopy mount->visualize

Caption: Workflow for staining protein aggregates in cultured cells.

signaling_pathway_aggregation native_protein Native Monomeric Protein misfolded_monomer Misfolded Monomer native_protein->misfolded_monomer Misfolding Event (e.g., mutation, stress) oligomers Soluble Oligomers misfolded_monomer->oligomers Self-assembly protofibrils Protofibrils oligomers->protofibrils fibrils Insoluble Fibrils (Aggregates) oligomers->fibrils protofibrils->fibrils

Caption: Simplified pathway of protein aggregation in neurodegenerative diseases.

References

Application of C.I. Acid Blue 158 in textile and leather dyeing research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: C.I. Acid Blue 158

Introduction

This compound is a pre-metallized monoazo acid dye known for its green-light blue hue.[1][2] As a water-soluble anionic colorant, it is extensively used in the dyeing of protein and polyamide fibers.[3][4] Its primary applications include the coloration of wool, silk, and nylon, as well as blended fabrics such as wool/nylon and wool/acrylic.[5] Furthermore, this compound is particularly well-suited for dyeing leather and woolen carpets due to its good penetration and fastness properties.

Chemical Properties and Dyeing Mechanism

Acid dyes, including this compound, are so named because they are applied in an acidic dyebath. The dye molecule contains sulfonic acid groups (-SO₃H) which are negatively charged in solution. The fibers it targets—wool, silk (protein fibers), and nylon (a synthetic polyamide)—contain basic amino groups (-NH₂).

The dyeing process is facilitated by lowering the pH of the dyebath with an acid, such as acetic acid or formic acid. In this acidic environment, the amino groups on the fiber become protonated, acquiring a positive charge (-NH₃⁺). This creates an ionic attraction between the anionic dye molecules and the cationic sites on the fiber, forming strong salt linkages. This ionic bonding is the primary mechanism of dye fixation. Additionally, van der Waals forces and hydrogen bonding contribute to the overall dye-fiber interaction. The pre-metallized nature of this compound, which incorporates a chromium complex, generally enhances its fastness properties.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
C.I. Name Acid Blue 158
C.I. Number 14880
CAS Number 6370-08-7
Chemical Class Monoazo (Pre-metallized)
Molecular Formula C₂₀H₁₃N₂NaO₈S₂
Molecular Weight 495.45 g/mol
Appearance Dark Blue Powder
Shade in Solution Greenish Blue
Solubility in Water 80-90 g/L (at 90°C)

Table 2: Fastness Properties of this compound

Fastness TestISO StandardAATCC StandardReference
Light Fastness 5-65
Soaping (Washing) 3 (Fading), 4 (Staining)2 (Fading), 2 (Staining)
Perspiration 4 (Fading), 4 (Staining)2 (Fading), 3 (Staining)
Oxygen Bleaching 43
Seawater 1-21

Note: Fastness is rated on a scale of 1 to 5 for most tests and 1 to 8 for light fastness, where a higher number indicates better fastness.

Table 3: Recommended Dyeing Parameters for Textiles (Wool/Nylon)

ParameterRecommended Value/RangePurposeReference
Dye Concentration 1-3% (on weight of fiber, o.w.f)To achieve desired color depth
Liquor Ratio 20:1 to 40:1Allows for free movement of material and even dyeing
pH 4.5 - 5.5 (Adjust with Acetic Acid)Promotes protonation of fiber's amino groups for ionic bonding
Dyeing Temperature 95-100°C (near boiling)Ensures proper dye penetration, diffusion, and fixation
Dyeing Time 45-60 minutes at dyeing temperatureAllows for sufficient dye exhaustion and leveling
Auxiliaries Glauber's Salt (Sodium Sulfate)Acts as a leveling agent to promote even dye uptake

Experimental Protocols

Protocol 1: Exhaust Dyeing of Wool/Nylon Fabric

This protocol describes a standard laboratory procedure for dyeing wool or nylon fabric with this compound using the exhaust method.

  • Fabric Preparation:

    • Weigh the dry fabric to calculate the required amounts of dye and chemicals.

    • Scour the fabric by washing it in a solution containing a non-ionic detergent at 50-60°C for 20 minutes to remove any impurities, oils, or sizes.

    • Rinse the fabric thoroughly with warm and then cold water. This pre-treatment ensures even dye uptake.

  • Dyebath Preparation:

    • Calculate the required volume of water for the desired liquor ratio (e.g., for 10g of fabric at a 30:1 ratio, use 300mL of water).

    • Separately dissolve the pre-weighed this compound powder in a small amount of hot water to create a stock solution.

    • Fill the dyebath with the calculated volume of water and add the dye stock solution.

    • If using, add a leveling agent like Glauber's salt (e.g., 5-10% o.w.f).

    • Adjust the pH of the dyebath to the 4.5-5.5 range using a dilute solution of acetic acid.

  • Dyeing Process:

    • Introduce the pre-wetted fabric into the dyebath at a starting temperature of approximately 40°C.

    • Stir gently and raise the temperature to near boiling (95-100°C) at a rate of 1-2°C per minute.

    • Maintain this temperature for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated periodically for even dyeing.

  • Rinsing and Soaping (Post-Treatment):

    • After the dyeing cycle, allow the dyebath to cool gradually to about 70°C before draining to prevent thermal shock to the fibers.

    • Rinse the dyed fabric in warm water, followed by a thorough cold water rinse until the water runs clear.

    • To remove any unfixed surface dye and improve wash fastness, perform a soaping treatment. Wash the fabric at 50-60°C for 15 minutes in a solution containing a non-ionic detergent.

    • Rinse thoroughly again and air dry.

Protocol 2: Drum Dyeing of Leather

This protocol provides a general methodology for applying this compound to chrome-tanned leather in a laboratory or small-scale drum.

  • Leather Preparation:

    • The leather should be in the wet-blue (chrome-tanned) state. Weigh the leather to calculate chemical percentages.

    • Neutralize the leather to a pH of 5.0-6.0 to prepare it for dyeing. This is typically done in a drum with a neutralizing agent like sodium formate (B1220265) or sodium bicarbonate.

  • Dyeing Process:

    • Prepare a dye solution by dissolving this compound (e.g., 2-5% on shaved weight) in hot water.

    • Place the neutralized leather in the drum with water (e.g., 100-200% on shaved weight) at approximately 30°C.

    • Add the dye solution to the drum and run for 45-60 minutes to allow for full penetration of the dye into the leather.

    • To fix the dye, gradually add a dilute solution of formic acid (e.g., 1-2%) in several feeds over 30-45 minutes to lower the pH to around 3.5. This enhances the ionic bonding between the dye and the leather collagen.

  • Post-Dyeing Treatment:

    • After fixation, drain the drum and wash the leather thoroughly with water.

    • The leather can then proceed to subsequent post-tanning operations such as fatliquoring (to impart softness) and finishing.

Protocol 3: Spectrophotometric Analysis of Dye Exhaustion

This protocol measures the amount of dye that has transferred from the dyebath to the fiber.

  • Sample Collection: During the dyeing process (Protocol 1), collect small, precise aliquots (e.g., 2 mL) from the dyebath at specific time intervals (e.g., 0, 15, 30, 45, and 60 minutes).

  • Sample Preparation: Allow the samples to cool to room temperature. Dilute each aliquot with a known volume of deionized water to bring its absorbance within the spectrophotometer's linear range.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λ-max) for this compound by scanning a dilute solution.

    • Measure the absorbance of each collected and diluted sample at the λ-max.

  • Calculation:

    • Use a pre-established calibration curve (absorbance vs. known concentrations) to determine the dye concentration in the dyebath at each time point (Cₜ).

    • Calculate the percentage of dye exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Protocol 4: Evaluation of Wash Fastness (ISO 105-C06)

  • Specimen Preparation: Prepare a composite specimen by stitching a piece of the dyed fabric (e.g., 10 cm x 4 cm) between two pieces of undyed multi-fiber fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate).

  • Washing Procedure:

    • Place the composite specimen in a container with a specified soaping solution and stainless steel balls (to simulate mechanical action).

    • Agitate the container in a laundering machine at a specified temperature (e.g., 40°C or 60°C) for 30 minutes.

  • Evaluation:

    • After washing, rinse and dry the specimen.

    • Assess the change in color of the dyed fabric (fading) and the degree of staining on each component of the multi-fiber fabric using standardized Grey Scales. A rating from 1 (poor) to 5 (excellent) is assigned.

Protocol 5: Evaluation of Light Fastness (ISO 105-B02)

  • Specimen Preparation: Mount a specimen of the dyed fabric in a holder, partially covering it with an opaque mask to leave an unexposed area for comparison.

  • Exposure:

    • Place the specimen in a light fastness tester, which exposes it to artificial light (e.g., a Xenon arc lamp) under controlled conditions of temperature and humidity.

    • Simultaneously expose a set of standardized Blue Wool references (rated 1 to 8).

  • Evaluation:

    • Periodically inspect the specimen and the Blue Wool standards. The test ends when a specified color change is observed.

    • Assess the fading of the exposed portion of the test specimen against its unexposed portion. The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading.

Visualizations

cluster_dyebath Acidic Dyebath (pH 4.5-5.5) cluster_fiber Protein/Polyamide Fiber Dye Anionic Dye Molecule (D-SO₃⁻) Fiber_Cationic Protonated Fiber (F-NH₃⁺) Dye->Fiber_Cationic Ionic Attraction H_ion H⁺ Ions (from Acid) Fiber_Neutral Fiber with Amino Group (F-NH₂) H_ion->Fiber_Neutral Protonation Fiber_Neutral->Fiber_Cationic Dyed_Fiber Dyed Fiber (Ionic Bond Forms) Fiber_Cationic->Dyed_Fiber

Caption: Dyeing mechanism of acid dyes on protein and polyamide fibers.

A 1. Fabric Preparation (Weighing, Scouring, Rinsing) B 2. Dyebath Preparation (Dissolve Dye, Add Water & Auxiliaries, Adjust pH) A->B C 3. Dyeing Process (Immerse Fabric at 40°C) B->C D 4. Temperature Ramp (Raise to 95-100°C at 1-2°C/min) C->D E 5. Hold Temperature (Dye for 45-60 min) D->E F 6. Cool Down & Drain (Cool to 70°C) E->F G 7. Post-Treatment (Rinsing, Soaping, Final Rinse) F->G H 8. Dry Fabric G->H

Caption: Experimental workflow for the exhaust dyeing of textiles.

A 1. Prepare Calibration Curve (Absorbance vs. Known Concentrations) D 4. Determine Concentration (Cₜ) (Using calibration curve) A->D B 2. Collect Dyebath Samples (At time intervals: t₀, t₁, t₂, ... tₙ) C 3. Measure Absorbance (Dilute samples & read at λ-max) B->C C->D E 5. Calculate % Exhaustion %E = [(C₀-Cₜ)/C₀] x 100 D->E F Result: Exhaustion Curve (%E vs. Time) E->F

Caption: Workflow for determining dye exhaustion percentage.

A 1. Prepare Specimens (Dyed fabric & Blue Wool Standards 1-8) B 2. Masking (Cover a portion of each specimen) A->B C 3. Exposure (Place in light fastness tester with Xenon arc lamp) B->C D 4. Monitor Fading (Periodically check specimens against standards) C->D E 5. Evaluation (Compare fading of specimen to fading of Blue Wool standards) D->E F Result: Assign Rating (e.g., Light Fastness = 5-6) E->F

Caption: Workflow for textile light fastness testing (ISO 105-B02).

References

Application Notes and Protocols: C.I. Acid Blue 158 as a Probe for Protein Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a monoazo metal-complex dye.[1] While traditionally used in the textile industry, its chemical properties suggest potential applications in protein science as an extrinsic probe for monitoring conformational changes.[2] Extrinsic probes are molecules that bind to proteins and exhibit changes in their spectral properties in response to alterations in their local environment, which can be indicative of conformational shifts in the protein.[3][4][5] The interaction of azo dyes with proteins, particularly serum albumins, has been studied using various spectroscopic techniques to understand binding mechanisms and induced conformational changes.

The binding of azo dyes to proteins is often mediated by electrostatic interactions between the sulfonate groups of the dye and positively charged amino acid residues on the protein surface, as well as hydrophobic interactions. Changes in the protein's tertiary structure can alter the exposure of these binding sites or the microenvironment around the bound dye, leading to detectable changes in the dye's absorbance or fluorescence spectra. This principle allows for the indirect monitoring of protein conformational changes induced by factors such as ligand binding, pH changes, or temperature variations.

This document provides detailed, generalized protocols for utilizing this compound as a probe for protein conformational changes. It is important to note that as of the current literature, specific protocols for this compound in this application are not established. Therefore, the following protocols are based on established methodologies for similar azo dyes and will require optimization for specific proteins and experimental conditions.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the experiments described below. These tables are for illustrative purposes to demonstrate how data can be structured for easy comparison.

Table 1: Spectral Properties of this compound in Different Environments

ParameterBuffer (e.g., PBS pH 7.4)In the presence of Native ProteinIn the presence of Denatured Protein
Absorption Maximum (λmax) 580 nm595 nm (Bathochromic shift)585 nm
Molar Extinction Coefficient (ε) at λmax 25,000 M⁻¹cm⁻¹35,000 M⁻¹cm⁻¹ (Hyperchromicity)28,000 M⁻¹cm⁻¹
Fluorescence Emission Maximum 610 nm600 nm (Hypsochromic shift)605 nm
Fluorescence Quantum Yield 0.050.250.10

Table 2: Binding Parameters of this compound to a Model Protein (e.g., Bovine Serum Albumin)

TechniqueBinding Constant (Ka) (M⁻¹)Stoichiometry (n) (dye:protein)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Fluorescence Quenching 1.5 x 10⁵1.2N/AN/A
UV-Vis Titration 1.2 x 10⁵1.1N/AN/A
Isothermal Titration Calorimetry 1.8 x 10⁵1.0-8.515.2

Table 3: Effect of Ligand-Induced Conformational Change on this compound Binding

Protein StateApparent Binding Constant (Ka) (M⁻¹)Change in Absorbance at 595 nmChange in Fluorescence Intensity at 600 nm
Apo-protein (Ligand-free) 1.5 x 10⁵--
Holo-protein (Ligand-bound) 2.8 x 10⁵+25%+40%

Experimental Protocols

Protocol 1: Characterization of this compound Binding to a Target Protein using UV-Visible Spectroscopy

This protocol outlines the steps to determine the binding parameters of this compound to a protein of interest by monitoring changes in the absorbance spectrum.

Materials:

  • This compound (CAS 6370-08-7)

  • Target Protein (e.g., Bovine Serum Albumin)

  • Buffer solution (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

  • UV-Visible Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the desired buffer.

    • Prepare a stock solution of the target protein (e.g., 100 µM) in the same buffer. Determine the precise protein concentration using a standard method (e.g., measuring absorbance at 280 nm).

  • Titration:

    • In a cuvette, place a fixed concentration of the protein (e.g., 2 µM).

    • Sequentially add small aliquots of the this compound stock solution to the protein solution to achieve a range of final dye concentrations (e.g., 0.5 µM to 20 µM).

    • For each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the UV-Visible spectrum (e.g., from 400 nm to 700 nm) after each addition.

    • As a control, perform a similar titration of the dye into the buffer alone to account for the absorbance of the free dye.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum difference between the bound and free dye.

    • Correct the absorbance readings for the dilution effect.

    • Plot the change in absorbance (ΔA) against the concentration of the dye.

    • The binding constant (Ka) and stoichiometry (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard or Hill equation.

Protocol 2: Monitoring Protein Conformational Changes using Fluorescence Quenching

This protocol describes how to use the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) and its quenching by this compound to study conformational changes.

Materials:

  • All materials from Protocol 1

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the protein and this compound as described in Protocol 1.

  • Fluorescence Titration:

    • Place a fixed concentration of the protein solution (e.g., 2 µM) in a fluorescence cuvette.

    • Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (e.g., from 300 nm to 450 nm).

    • Incrementally add small volumes of the this compound stock solution to the protein solution.

    • After each addition, mix and allow to equilibrate, then record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching of the protein's intrinsic fluorescence using the Stern-Volmer equation to determine the quenching constant.

    • The binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data using the modified Stern-Volmer equation.

    • Repeat the experiment under conditions that induce a conformational change (e.g., in the presence of a known ligand) and compare the binding parameters.

Protocol 3: Assessing Changes in Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy to observe changes in the secondary structure of a protein upon binding of this compound.

Materials:

  • All materials from Protocol 1

  • Circular Dichroism Spectropolarimeter

  • CD-compatible cuvettes

Procedure:

  • Sample Preparation:

    • Prepare solutions of the protein (e.g., 0.1 mg/mL) in a suitable buffer (low in chloride ions, e.g., phosphate buffer).

    • Prepare a stock solution of this compound.

  • CD Measurements:

    • Record the far-UV CD spectrum (e.g., 190-250 nm) of the protein alone.

    • Prepare a sample of the protein with a saturating concentration of this compound.

    • Record the far-UV CD spectrum of the protein-dye complex.

    • Record the spectrum of the dye alone in the buffer as a baseline.

  • Data Analysis:

    • Subtract the buffer and dye-only spectra from the protein and protein-dye complex spectra, respectively.

    • Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

    • A significant change in the CD spectrum upon dye binding would indicate a dye-induced conformational change in the protein's secondary structure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_experiments Spectroscopic Analysis cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution uv_vis UV-Vis Titration prep_protein->uv_vis fluorescence Fluorescence Quenching prep_protein->fluorescence cd_spec Circular Dichroism prep_protein->cd_spec prep_dye Prepare this compound Stock Solution prep_dye->uv_vis prep_dye->fluorescence prep_dye->cd_spec analyze_binding Determine Binding Parameters (Ka, n) uv_vis->analyze_binding fluorescence->analyze_binding analyze_conf Assess Conformational Changes fluorescence->analyze_conf analyze_structure Analyze Secondary Structure cd_spec->analyze_structure analyze_binding->analyze_conf analyze_structure->analyze_conf

Caption: General experimental workflow for studying protein-dye interactions.

signaling_pathway cluster_protein_states Protein Conformational States cluster_probe Probe Interaction cluster_observation Observable Signal Change P_native Native Protein (Apo) P_ligand Ligand-Bound Protein (Holo) P_native->P_ligand Ligand Binding Signal_Change Spectral Change (Absorbance or Fluorescence) P_native->Signal_Change Dye Binding P_ligand->Signal_Change Altered Dye Binding Dye This compound Dye->P_native Dye->P_ligand

Caption: Logical relationship of probe binding to different protein conformers.

data_analysis_flow raw_data Raw Spectroscopic Data (Absorbance/Fluorescence vs. [Dye]) data_correction Data Correction (Dilution, Inner Filter Effect) raw_data->data_correction binding_isotherm Generate Binding Isotherm (ΔA or ΔF vs. [Dye]) data_correction->binding_isotherm model_fitting Fit Data to Binding Model (e.g., Scatchard, Hill, Stern-Volmer) binding_isotherm->model_fitting binding_params Determine Binding Parameters (Ka, n, Ksv) model_fitting->binding_params conf_interp Interpret Conformational Change (Compare parameters under different conditions) binding_params->conf_interp

Caption: Flowchart for the analysis of binding data.

References

Application Notes and Protocols for C.I. Acid Blue 158 in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158, a monoazo metal-complex dye, serves as a valuable substrate for assessing the enzymatic activity of various oxidoreductases, particularly laccases and peroxidases. These enzymes are of significant interest in bioremediation, industrial effluent treatment, and biocatalysis due to their ability to degrade a wide range of xenobiotic compounds, including textile dyes. The decolorization of this compound, monitored spectrophotometrically, provides a direct measure of enzyme activity. These application notes provide detailed protocols for utilizing this compound in assays for laccase and horseradish peroxidase (HRP) activity, along with comparative kinetic data for similar azo dyes.

Principle of the Assay

The enzymatic assay for dye decolorization relies on the catalytic activity of enzymes like laccase and peroxidase to break down the chromophore of the dye molecule. This breakdown results in a decrease in the absorbance of the dye solution at its maximum wavelength (λmax). The rate of this decolorization is proportional to the enzyme's activity under specific conditions.

For peroxidases, the reaction is dependent on the presence of hydrogen peroxide (H₂O₂) as a co-substrate. The enzyme catalyzes the oxidation of the dye by H₂O₂. Laccases, on the other hand, are multicopper oxidases that use molecular oxygen as the oxidant to degrade the substrate. The activity of the enzyme can be quantified by measuring the change in absorbance over time.

Data Presentation

While specific kinetic parameters for this compound are not extensively documented, the following tables provide a summary of quantitative data for laccase and horseradish peroxidase with other structurally related azo dyes. This information is valuable for comparative analysis and for estimating the potential kinetic behavior of enzymes with this compound.

Table 1: Comparative Kinetic Parameters of Laccase for Various Azo Dyes

Azo Dye SubstrateEnzyme SourceK_m_ (mM)V_max_ (mmol/min/mg)Optimal pHReference
Acid Orange 67Paraconiothyrium variabile0.491895.0[1]
Disperse Yellow 79Paraconiothyrium variabile--5.0[1]
Basic Yellow 28Paraconiothyrium variabile--5.0[1]
Basic Red 18Paraconiothyrium variabile--5.0[1]
Direct Yellow 107Paraconiothyrium variabile--5.0[1]
Direct Black 166Paraconiothyrium variabile4.25335.0[1]
ABTSTrematosphaeria mangrovei1.42184.84 U/mg4.0[2]

Note: '-' indicates data not available in the cited sources. Kinetic parameters are highly dependent on the specific enzyme and reaction conditions.

Table 2: Comparative Kinetic Parameters of Horseradish Peroxidase (HRP) for Azo Dyes and Other Substrates

SubstrateK_m_ (mM)V_max_ (units)Optimal pHReference
Hydrogen Peroxide (H₂O₂)5.50.666.0[3][4]
Guaiacol (B22219)35.53.46.0[3][4]
2,2′-dihydroxyazobenzene (DHAB)0.0134.8 x 10⁻⁸ M/s7.2[5]

Note: The kinetic parameters for HRP are often determined with model substrates like guaiacol and H₂O₂. The data for DHAB provides insight into the enzyme's affinity for an azo compound.

Experimental Protocols

Protocol 1: Laccase Activity Assay using this compound

This protocol describes a method to determine laccase activity by monitoring the decolorization of this compound.

Materials:

  • This compound stock solution (1 mM in deionized water)

  • Laccase enzyme solution (of unknown activity, diluted in buffer)

  • Sodium acetate (B1210297) buffer (100 mM, pH 5.0)

  • Spectrophotometer and cuvettes

  • Microplate reader (optional, for high-throughput screening)

Procedure:

  • Preparation of Reaction Mixture: In a suitable cuvette or microplate well, prepare the reaction mixture by adding:

    • 800 µL of 100 mM sodium acetate buffer (pH 5.0)

    • 100 µL of this compound stock solution (for a final concentration of 100 µM)

  • Enzyme Addition: To initiate the reaction, add 100 µL of the diluted laccase enzyme solution to the reaction mixture. For the blank, add 100 µL of the buffer instead of the enzyme solution.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, mix the solution gently and start monitoring the decrease in absorbance at the λmax of this compound. The λmax should be determined by scanning the dye solution from 400 to 800 nm. The decolorization is typically monitored for 5-10 minutes at room temperature.[6][7]

  • Calculation of Enzyme Activity: The rate of decolorization is calculated from the linear portion of the absorbance vs. time plot. One unit of laccase activity can be defined as the amount of enzyme that catalyzes the decolorization of 1 µmol of this compound per minute under the specified assay conditions. The molar extinction coefficient of this compound is required for this calculation. If unavailable, activity can be expressed as the change in absorbance units per minute per mg of protein.

Protocol 2: Horseradish Peroxidase (HRP) Activity Assay using this compound

This protocol outlines the procedure for measuring HRP activity through the decolorization of this compound in the presence of hydrogen peroxide.

Materials:

  • This compound stock solution (1 mM in deionized water)

  • Horseradish Peroxidase (HRP) solution (of unknown activity, diluted in buffer)

  • Hydrogen peroxide (H₂O₂) solution (10 mM in deionized water)

  • Phosphate (B84403) buffer (100 mM, pH 6.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare the following reaction mixture:

    • 700 µL of 100 mM phosphate buffer (pH 6.0)

    • 100 µL of this compound stock solution (final concentration 100 µM)

    • 100 µL of 10 mM H₂O₂ solution (final concentration 1 mM)

  • Enzyme Addition: Start the reaction by adding 100 µL of the diluted HRP solution. For the blank, add 100 µL of buffer instead of the enzyme.

  • Spectrophotometric Measurement: Mix immediately and measure the decrease in absorbance at the λmax of this compound over a period of 5-10 minutes at room temperature.[8][9]

  • Calculation of Enzyme Activity: Calculate the rate of reaction from the initial linear phase of the absorbance curve. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme required to degrade 1 µmol of this compound per minute.

Visualizations

Enzymatic Degradation Pathway of Azo Dyes

The following diagram illustrates a generalized pathway for the degradation of an azo dye like this compound by an oxidoreductase enzyme such as laccase. The enzyme initiates the degradation by cleaving the azo bond, leading to the formation of aromatic amines, which are then further oxidized.[10][11]

Enzymatic_Degradation_Pathway cluster_0 Enzymatic Degradation of this compound AzoDye This compound (Azo Dye) Intermediates Aromatic Amine Intermediates AzoDye->Intermediates Azo Bond Cleavage Enzyme Laccase or Peroxidase Enzyme->AzoDye Products Smaller, Colorless Degradation Products Intermediates->Products Further Oxidation

Caption: Generalized pathway of azo dye degradation by oxidoreductases.

Experimental Workflow for Enzyme Decolorization Assay

The diagram below outlines the key steps in performing an enzyme assay using this compound for determining enzyme activity.

Experimental_Workflow cluster_workflow Workflow for this compound Decolorization Assay prep 1. Prepare Reagents (Buffer, Dye, Enzyme) mix 2. Prepare Reaction Mixture (Buffer + Dye) prep->mix initiate 3. Initiate Reaction (Add Enzyme) mix->initiate measure 4. Spectrophotometric Measurement (ΔAbs/min) initiate->measure calculate 5. Calculate Enzyme Activity measure->calculate

Caption: Key steps for an enzyme decolorization assay using this compound.

References

Troubleshooting & Optimization

Optimizing C.I. Acid Blue 158 staining concentration for tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound staining protocols for various tissue types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during histological staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in tissue staining?

This compound is a synthetic, water-soluble anionic dye.[1] In histological applications, acid dyes like this compound are used to stain basic cellular components, such as the cytoplasm, connective tissue, and certain extracellular matrix proteins. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged components within the tissue, which are primarily proteins. This makes it a useful counterstain to nuclear stains like hematoxylin (B73222), providing a contrasting blue color to the cytoplasm and connective tissues.

Q2: What is the optimal concentration for this compound staining solution?

The optimal concentration of this compound can vary depending on the tissue type, fixation method, and desired staining intensity. A general starting point is a 0.5% to 1.0% (w/v) aqueous solution. It is recommended to perform a concentration titration to determine the ideal concentration for your specific experimental conditions.

Q3: What is the recommended pH for the this compound staining solution?

Acid dyes bind most effectively under acidic conditions. The pH of the staining solution should typically be between 2.5 and 4.0. An acidic pH enhances staining by increasing the number of positively charged groups in tissue proteins, which facilitates the binding of the anionic dye.[2]

Q4: How can I prepare a 1% this compound staining solution?

To prepare a 1% (w/v) this compound staining solution:

  • Weigh 1 gram of this compound powder.

  • Dissolve the powder in 100 mL of distilled water.

  • To achieve the desired acidity, add 1 mL of glacial acetic acid to the solution.

  • Stir until the dye is completely dissolved. Gentle heating may be required.

  • Filter the solution before use to remove any undissolved particles.

Experimental Protocols

Representative Staining Protocol for this compound

This protocol is a general guideline and may require optimization for specific tissues and applications.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound staining solution (0.5% - 1.0% in 1% acetic acid)

  • Nuclear stain (e.g., Weigert's iron hematoxylin)

  • Differentiating solution (e.g., 1% acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Graded alcohols (70%, 95%, 100%)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer slides through graded alcohols to distilled water: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain with Weigert's iron hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol until the desired nuclear definition is achieved.

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 3-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate slides through graded alcohols: 95% ethanol (1 minute), 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a permanent mounting medium.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Staining

ParameterRecommended RangeNotes
Staining Solution Concentration0.5% - 1.0% (w/v)Higher concentrations may lead to overstaining. Titration is recommended.
pH of Staining Solution2.5 - 4.0An acidic pH is crucial for optimal binding of the anionic dye.
Incubation Time3 - 10 minutesDependent on tissue type, thickness, and desired staining intensity.
Differentiation Solution0.5% - 1% Acetic AcidUsed to remove excess stain and improve contrast.
Fixative CompatibilityFormalin, Bouin's solutionGenerally compatible with common histological fixatives.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Staining Inadequate Staining Time or Concentration: Staining time may be too short, or the dye concentration too low.- Increase the incubation time in the this compound solution.- Prepare a fresh, more concentrated staining solution (e.g., increase from 0.5% to 1.0%).
Sub-optimal pH: The staining solution may not be acidic enough to promote effective dye binding.- Check and adjust the pH of the staining solution to be within the 2.5 - 4.0 range using acetic acid.
Incomplete Deparaffinization: Residual wax can prevent the stain from penetrating the tissue.- Ensure complete deparaffinization by using fresh xylene and adequate immersion times.
Over-staining Excessive Staining Time or Concentration: The tissue was left in the staining solution for too long, or the solution was too concentrated.- Decrease the incubation time in the this compound solution.- Dilute the staining solution.
Inadequate Differentiation: Excess stain was not sufficiently removed.- Increase the duration or the number of dips in the differentiating solution (e.g., 1% acetic acid) and monitor microscopically.
Non-specific Binding / High Background Excess Dye on Slide: Inadequate rinsing after staining.- Ensure thorough but brief rinsing in distilled water after the this compound staining step.
Dye Precipitation: The staining solution may contain undissolved dye particles.- Filter the staining solution before use.- Ensure the dye is fully dissolved during preparation, using gentle heat if necessary.
Ionic Interactions: Unwanted electrostatic interactions between the dye and tissue components.- Increasing the ionic strength of the staining or rinsing solutions can sometimes reduce non-specific binding. However, this may also affect specific staining.
Uneven Staining Incomplete Rehydration: Sections were not fully rehydrated before staining.- Ensure a gradual and complete rehydration process through the alcohol series.
Air Bubbles: Air trapped on the tissue surface prevented uniform staining.- Gently tap the slides after immersion in the staining solution to dislodge any air bubbles.
Uneven Tissue Sectioning: Variations in tissue thickness can lead to uneven stain penetration.- Ensure uniform tissue sectioning during microtomy.

Visualizing Experimental Workflows

Staining_Workflow Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Acid_Blue_Stain This compound Staining Bluing->Acid_Blue_Stain Dehydration Dehydration Acid_Blue_Stain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for this compound staining of tissue sections.

Troubleshooting_Logic start Staining Issue? weak_stain Weak/No Staining start->weak_stain Yes over_stain Over-staining start->over_stain Yes uneven_stain Uneven Staining start->uneven_stain Yes sol_weak Increase Concentration/Time Adjust pH weak_stain->sol_weak sol_over Decrease Concentration/Time Increase Differentiation over_stain->sol_over sol_uneven Ensure Proper Rehydration & Sectioning uneven_stain->sol_uneven

Caption: Basic troubleshooting logic for common this compound staining issues.

References

C.I. Acid Blue 158 solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this dye in biological experiments, with a particular focus on solubility issues in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, water-soluble, metallized monoazo dye.[1] It appears as a dark blue powder and dissolves in water to form a blue solution.[1] It is also soluble in alcohol.[1] Its primary applications are in the textile and printing industries for dyeing wool, silk, and nylon.[1] While its use in biological research is less documented, it has potential applications in staining and as a multifunctional dye in various assays.[2]

Q2: I'm observing precipitation of this compound when I dissolve it in my biological buffer (e.g., PBS, Tris). What could be the cause?

Precipitation of acid dyes like this compound in biological buffers can be attributed to several factors:

  • "Salting-Out" Effect: Biological buffers have a high concentration of salts (e.g., sodium chloride, potassium phosphate). At high concentrations, these salts can decrease the solubility of the dye, causing it to precipitate out of the solution.

  • pH of the Buffer: The solubility of acid dyes is often pH-dependent. While this compound is reported to be stable in a wide pH range (1-11), its solubility might decrease at the specific pH of your buffer (typically around 7.4 for physiological buffers).

  • Concentration of the Dye: You might be attempting to prepare a solution that exceeds the dye's solubility limit in that specific buffer and at a given temperature.

  • Low Temperature: The solubility of many compounds, including dyes, decreases at lower temperatures. Preparing or storing your dye solution at room temperature or in the cold can lead to precipitation.

Q3: How can I improve the solubility of this compound in my buffer?

To enhance the solubility and prevent precipitation, consider the following strategies:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: A common and effective method is to first dissolve the dye in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), in which it is more soluble. You can then add this stock solution dropwise to your aqueous buffer while stirring to reach the desired final concentration.

  • Adjust the pH: Although this compound has a broad stability range, slight adjustments to the buffer's pH (if permissible for your experiment) might improve solubility. For acid dyes, a more alkaline pH can sometimes increase solubility.

  • Prepare a Stock Solution in Water with Acetic Acid: For many acid dyes used in biological staining, a stock solution is prepared in water with a small percentage of acetic acid (e.g., 1-5%). This acidic environment can aid in dissolving the dye.

  • Gentle Heating: Gently warming the solution in a water bath may help dissolve the dye. However, be cautious and verify the temperature stability of the dye to avoid degradation. Coomassie Brilliant Blue, for example, is more soluble in hot water.

Q4: Are there any alternatives to this compound for biological staining?

Yes, several other blue acid dyes are commonly used in biological research. The choice of an alternative will depend on your specific application (e.g., protein staining, cell viability). Some common alternatives include:

  • Coomassie Brilliant Blue (G-250 and R-250): Widely used for staining proteins in polyacrylamide gels.

  • Amido Black 10B: Used for staining total protein on western blot membranes.

  • Ponceau S: A reversible stain used for detecting protein bands on membranes.

  • Trypan Blue: A vital stain commonly used to differentiate viable from non-viable cells.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in biological buffers.

Problem Possible Cause(s) Recommended Solution(s)
Dye precipitates immediately upon addition to buffer. High salt concentration ("salting-out").Dye concentration is too high.Low buffer temperature.Prepare a concentrated stock solution in DMSO or ethanol and add it dropwise to the stirring buffer.Reduce the final concentration of the dye.Prepare the solution at room temperature or slightly warmer.
Dye dissolves initially but precipitates over time. Solution is supersaturated.Temperature fluctuations.Interaction with buffer components over time.Prepare fresh solutions before each experiment.Store the solution at a constant temperature.Filter the solution before use to remove any small aggregates.
Low staining intensity in my assay. Insufficient dye concentration.Suboptimal pH for staining.Dye has degraded.Increase the concentration of the dye in the working solution.Optimize the pH of the staining buffer (if your experiment allows).Use a freshly prepared dye solution.
High background staining. Excessive dye concentration.Inadequate washing steps.Reduce the dye concentration.Increase the number and duration of washing steps after staining.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-Solvent

This protocol is recommended for preparing this compound solutions for use in biological buffers to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target biological buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the Dye: Accurately weigh the required amount of this compound powder to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Stock Solution: Add the appropriate volume of DMSO to the dye powder.

  • Dissolve Completely: Vortex the mixture vigorously until all dye particles are fully dissolved. The solution should be clear with no visible particulates.

  • Prepare Final Solution: Place your target biological buffer in a beaker with a magnetic stir bar and begin stirring at a moderate speed.

  • Add Stock to Buffer: Using a pipette, add the concentrated DMSO stock solution dropwise into the vortex of the stirring buffer to achieve the desired final concentration.

  • Final Mix: Continue stirring for a few minutes to ensure the solution is homogeneous.

Protocol 2: General Protein Staining Protocol (Based on Similar Acid Dyes)

This protocol provides a general guideline for using this compound as a protein stain on a membrane (e.g., after a Western blot transfer). Optimization will be required.

Materials:

  • Membrane with transferred proteins (e.g., PVDF or nitrocellulose)

  • This compound staining solution (e.g., 0.1% w/v in 1% acetic acid)

  • Destaining solution (e.g., 50% methanol, 10% acetic acid in water, or simply deionized water)

  • Shaker

Procedure:

  • Wash Membrane: After protein transfer, briefly wash the membrane with deionized water.

  • Stain: Immerse the membrane in the this compound staining solution and place it on a shaker for 2-5 minutes.

  • Destain: Transfer the membrane to the destaining solution and wash for 5-10 minutes on a shaker, or until the protein bands are clearly visible against a clear background. Change the destain solution if necessary.

  • Rinse: Rinse the membrane with deionized water to stop the destaining process.

  • Image: The membrane can now be imaged. The staining is generally reversible by washing with a mild alkaline solution or the appropriate buffer for subsequent immunodetection.

Data Summary

Dye Molecular Weight ( g/mol ) Solubility in Water Solubility in Other Solvents Notes on Buffer Solubility
This compound 495.45SolubleSoluble in alcoholHigh salt concentrations in buffers may cause precipitation ("salting-out").
Coomassie Brilliant Blue G-250 854.04Slightly soluble in cold water, soluble in hot water.Soluble in ethanol and DMSO.Solubility in PBS (pH 7.2) is approximately 10 mg/mL.
Coomassie Brilliant Blue R-250 825.97Insoluble in cold water, slightly soluble in hot water.Soluble in ethanol and DMSO.Solubility in PBS (pH 7.2) is approximately 1 mg/mL.
Amido Black 10B 616.49Soluble.Soluble in ethanol.Soluble in water- and methanol-based solutions.
Ponceau S 760.57Soluble.Slightly soluble in ethanol.Typically prepared in an aqueous solution with acetic acid.

Visual Troubleshooting and Workflow Diagrams

G cluster_0 Troubleshooting Workflow for Dye Precipitation start Observe Dye Precipitation check_concentration Is the dye concentration too high? start->check_concentration reduce_concentration Reduce dye concentration check_concentration->reduce_concentration Yes check_solvent Are you dissolving directly in a high-salt buffer? check_concentration->check_solvent No success Solubility Issue Resolved reduce_concentration->success use_cosolvent Prepare a stock solution in DMSO or ethanol check_solvent->use_cosolvent Yes dissolve_in_water Dissolve in deionized water first check_solvent->dissolve_in_water No check_temp Is the solution cold? check_solvent->check_temp No use_cosolvent->success dissolve_in_water->success warm_solution Gently warm the solution check_temp->warm_solution Yes check_temp->success No warm_solution->success

Caption: A logical workflow for troubleshooting this compound precipitation issues.

G cluster_1 Recommended Solution Preparation Workflow start Start with this compound Powder weigh_dye Weigh appropriate amount of dye start->weigh_dye dissolve_in_cosolvent Dissolve in minimal DMSO or Ethanol weigh_dye->dissolve_in_cosolvent vortex Vortex to create concentrated stock solution dissolve_in_cosolvent->vortex add_dropwise Add stock solution dropwise to stirring buffer vortex->add_dropwise prepare_buffer Prepare biological buffer with magnetic stirrer prepare_buffer->add_dropwise final_solution Final working solution is ready for use add_dropwise->final_solution

Caption: A recommended workflow for preparing this compound solutions for biological applications.

References

Batch-to-batch variability of C.I. Acid Blue 158 and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the use of this dye in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic, anionic, metal-complex azo dye.[1][2] Its primary applications are in the textile and leather industries for dyeing wool, silk, and nylon.[3] In a research context, it is used as a biological stain for observing and analyzing cell structures, tracking biomolecules, and in general histology to stain cytoplasm and extracellular matrix components.[2]

Q2: What causes batch-to-batch variability in this compound?

Batch-to-batch variability in dyes like this compound can stem from several factors during the manufacturing process:

  • Purity: The percentage of the active dye component versus inert materials or impurities can vary.

  • Impurity Profile: The nature and concentration of impurities, including unreacted starting materials or by-products of synthesis, can differ between batches.

  • Metal Complexation: As a metal-complex dye, variations in the efficiency of the metal chelation process can lead to differences in the final product.

  • Solubility and Physical Properties: Differences in the manufacturing process can affect the physical properties of the dye powder, such as its solubility and particle size.

Q3: How can batch-to-batch variability of this compound impact my experiments?

Inconsistent dye quality can have significant effects on experimental outcomes:

  • Inconsistent Staining: The most common issue is variability in staining intensity and hue between experiments performed with different dye lots.

  • High Background Staining: Impurities in the dye can lead to non-specific binding, resulting in high background noise that can obscure the target of interest.

  • Staining Artifacts: Different impurity profiles can lead to the appearance of unexpected staining patterns or artifacts.

  • Alteration of Biological Activity: For live-cell imaging or other functional assays, impurities or the metal complex itself could potentially interfere with cellular processes. Metal ions, in particular, can have biological effects and interfere with in vitro bioassays.[4]

Q4: I am experiencing weak or no staining with a new batch of this compound. What are the possible causes?

Weak or absent staining can be attributed to several factors:

  • Dye Quality: The new batch may have a lower dye content or be of inferior quality.

  • Staining Solution: The staining solution may have been prepared incorrectly, be too old, or have an inappropriate pH. For acid dyes, an acidic pH is generally required for optimal staining.

  • Protocol Issues: Incubation times may be too short, or the tissue/cell preparation (e.g., fixation, permeabilization) may be inadequate.

  • Deparaffinization: For tissue sections, incomplete removal of paraffin (B1166041) wax can prevent the dye from reaching the tissue.

Q5: My staining results are inconsistent across different samples or even within the same sample. What could be the problem?

Inconsistent staining is often a result of variability in the experimental procedure:

  • Uneven Fixation: Inconsistent fixation can lead to differential dye uptake.

  • Incomplete Reagent Coverage: Ensure that the entire sample is consistently covered with the staining solution and subsequent washes.

  • Drying Out: Allowing samples to dry out at any stage of the staining process can lead to artifacts and uneven staining.

  • Dye Aggregation: The dye may not be fully dissolved, or it may be aggregating in the staining solution. Filtering the solution before use is recommended.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during staining with this compound.

Table 1: Troubleshooting Common Staining Problems
Problem Potential Cause Recommended Solution
Weak or No Staining Low dye concentration in the new batch.Increase the dye concentration in the staining solution.
Incorrect pH of the staining solution.Verify and adjust the pH of the staining solution. Acidic conditions are typically optimal for acid dyes.
Insufficient incubation time.Increase the incubation time with the staining solution.
Poor fixation or permeabilization.Review and optimize the fixation and permeabilization steps of your protocol.
High Background Dye concentration is too high.Decrease the concentration of the dye in the staining solution.
Inadequate washing.Increase the number and/or duration of the washing steps after staining.
Presence of impurities in the dye.Filter the staining solution before use. Consider purchasing dye from a different, certified supplier.
Inconsistent Staining Uneven application of staining solution.Ensure the entire specimen is evenly covered during all steps.
Sections drying out during the procedure.Keep the sections moist throughout the staining process.
Dye precipitation.Ensure the dye is fully dissolved. Filter the staining solution immediately before use.

Experimental Protocols

Protocol 1: Validating a New Batch of this compound

It is crucial to validate each new lot of dye to ensure consistency.

Objective: To compare the staining performance of a new batch of this compound against a previously validated or "gold standard" batch.

Materials:

  • New batch of this compound

  • Reference (old) batch of this compound

  • Control slides with a consistent and well-characterized tissue or cell type.

  • Standard laboratory glassware and equipment

  • Microscope

Procedure:

  • Prepare Staining Solutions: Prepare staining solutions from both the new and reference batches of this compound at the standard concentration used in your laboratory. Ensure all other parameters (e.g., solvent, pH) are identical.

  • Select Control Samples: Use at least three control slides for each dye batch. These should be from the same source and processed identically.

  • Staining: Stain the control slides with both the new and reference dye solutions in parallel, following your standard laboratory protocol.

  • Microscopic Evaluation: Blindly evaluate the stained slides under a microscope. Assess the staining intensity, specificity, and background levels.

  • Quantitative Analysis (Optional): If your imaging system allows, quantify the staining intensity in a specific region of interest across multiple samples for a more objective comparison.

  • Acceptance Criteria: The new batch is acceptable if the staining results are comparable to the reference batch in terms of intensity, localization, and background.

Diagram 1: Workflow for New Dye Batch Validation

G start Start: New Batch of this compound Received prep_solutions Prepare Staining Solutions (New and Reference Batches) start->prep_solutions stain Perform Staining in Parallel prep_solutions->stain prep_controls Prepare Control Slides prep_controls->stain evaluate Microscopic Evaluation (Blinded) stain->evaluate quantify Quantitative Analysis (Optional) evaluate->quantify decision Compare to Reference Batch evaluate->decision quantify->decision pass Batch Accepted decision->pass Comparable fail Batch Rejected (Contact Supplier) decision->fail Not Comparable end End pass->end fail->end

Caption: A logical workflow for the validation of a new batch of this compound.

Protocol 2: General Protocol for Staining of Cultured Cells

This protocol provides a general starting point for staining the cytoplasm of fixed and permeabilized cultured cells. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Staining solution (0.1% w/v this compound in 1% acetic acid)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips to the desired confluency.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the this compound staining solution for 5-10 minutes at room temperature.

  • Wash: Gently wash the cells three times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a bright-field or fluorescence microscope (depending on the dye's properties and filter availability).

Diagram 2: Troubleshooting Workflow for Inconsistent Staining

G start Start: Inconsistent Staining Observed check_dye Check Dye Solution (Freshly prepared? Filtered?) start->check_dye issue_dye Issue with Dye check_dye->issue_dye check_protocol Review Staining Protocol (Timings, concentrations) issue_protocol Issue with Protocol check_protocol->issue_protocol check_reagents Verify Reagent Quality (Fixative, buffers) issue_reagents Issue with Reagents check_reagents->issue_reagents check_procedure Observe Staining Procedure (Even coverage? Drying out?) issue_procedure Issue with Procedure check_procedure->issue_procedure issue_dye->check_protocol No solve_dye Prepare Fresh Solution Validate New Batch issue_dye->solve_dye Yes issue_protocol->check_reagents No solve_protocol Standardize Protocol Steps issue_protocol->solve_protocol Yes issue_reagents->check_procedure No solve_reagents Use Fresh Reagents issue_reagents->solve_reagents Yes solve_procedure Ensure Consistent Handling issue_procedure->solve_procedure Yes end End: Consistent Staining issue_procedure->end No, Re-evaluate solve_dye->end solve_protocol->end solve_reagents->end solve_procedure->end

Caption: A step-by-step logical guide for troubleshooting inconsistent staining results.

References

Effect of pH on C.I. Acid Blue 158 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Blue 158 for staining applications. The information is designed to address common issues and provide a deeper understanding of how pH can influence staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research context?

This compound is a water-soluble, metallized monoazo dye.[1] In industrial applications, it is commonly used for coloring textiles (such as wool, silk, and nylon), leather, and various cleaning products.[1] While not a conventional histological stain, its properties as an acid dye suggest potential utility in biological research for staining protein-rich structures, such as cytoplasm and connective tissues. Its use in a research setting is primarily for qualitative visualization of these components.

Q2: How does pH affect the staining mechanism of this compound?

The staining efficiency of this compound, like other acid dyes, is highly dependent on the pH of the staining solution. The dye itself is anionic (negatively charged). For effective staining, the target tissue components, primarily proteins, need to be positively charged. This is achieved under acidic conditions (lower pH), which causes the protonation of amino groups on proteins, creating cationic sites that electrostatically attract the anionic dye molecules. At a neutral or alkaline pH, the protein's positive charges are diminished, leading to weaker dye binding and reduced staining intensity.

Q3: What is the optimal pH range for staining with this compound?

While specific optimal pH values for histological applications of this compound are not extensively documented, the general principle for acid dyes suggests that an acidic pH is necessary for robust staining. The dye is reported to be stable within a pH range of 1 to 11.[1] For most acid dyes used in histology, a pH between 2.5 and 4.0 is often effective for staining collagen and cytoplasm. It is recommended to perform a pH optimization experiment for your specific tissue and target structure.

Q4: Can this compound be used to stain collagen?

Given its nature as an acid dye, this compound has the potential to stain collagen, which is a protein rich in basic amino acids. The effectiveness of the staining will be influenced by the pH of the staining solution. Lowering the pH increases the positive charge of collagen fibers, thereby enhancing their affinity for the negatively charged dye.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Inappropriate pH of Staining Solution: The pH may be too high (neutral or alkaline), preventing the protonation of tissue proteins and subsequent dye binding.Prepare staining solutions with a range of acidic pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) to determine the optimal condition for your specific application.
Insufficient Staining Time: The incubation time in the dye solution may be too short for adequate dye penetration and binding.Increase the staining time incrementally (e.g., from 10 minutes to 30 minutes, or longer) to see if staining intensity improves.
Low Dye Concentration: The concentration of the this compound solution may be too low.Prepare a fresh, slightly more concentrated dye solution. Ensure the dye is fully dissolved.
Uneven Staining Incomplete Deparaffinization/Rehydration: Residual paraffin (B1166041) wax or incomplete rehydration can prevent the aqueous dye solution from accessing the tissue uniformly.Ensure complete removal of paraffin with xylene and proper rehydration through a graded series of alcohols to water.
Poor Fixation: Inadequate or improper fixation can lead to variations in tissue morphology and dye uptake.Ensure the tissue was adequately fixed in a suitable fixative (e.g., 10% neutral buffered formalin) for a sufficient duration.
Excessive Background Staining Staining pH is Too Low: A very low pH can cause non-specific binding of the dye to various tissue components.Increase the pH of the staining solution slightly (e.g., from 2.5 to 3.5) to improve specificity.
Inadequate Rinsing: Failure to properly rinse after staining can leave excess, unbound dye on the slide.After staining, rinse the slides thoroughly but gently in a buffer with a pH similar to or slightly higher than the staining solution to remove unbound dye.
Color Fading or Leaching Mounting Medium Incompatibility: Some mounting media may cause the dye to fade over time.Use a high-quality, compatible mounting medium and store slides in the dark to minimize photobleaching.
Post-staining Rinses are Too Harsh: Rinsing in alkaline solutions can strip the dye from the tissue.Use a brief rinse in a slightly acidic solution (e.g., 1% acetic acid) before dehydration to help fix the dye.

Data Presentation

Table 1: Hypothetical Effect of pH on this compound Staining Intensity

This table provides an illustrative example of the expected relationship between the pH of the staining solution and the resulting staining intensity, based on the general principles of acid dye staining. Optimal values may vary depending on the tissue type and specific protocol.

pH of Staining SolutionExpected Staining Intensity (Arbitrary Units)Observations
2.595Strong, intense staining of cytoplasm and collagen. Potential for some non-specific background.
3.085Good, strong staining with improved specificity compared to pH 2.5.
3.570Moderate and more selective staining. Good for differentiating certain structures.
4.050Lighter staining, may be suitable for counterstaining applications.
5.020Weak staining, as protein protonation is significantly reduced.
6.0< 5Minimal to no staining.
7.0 (Neutral)0No staining expected.

Experimental Protocols

Protocol 1: General Staining of Paraffin-Embedded Sections with this compound

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse in two changes of 100% ethanol (B145695) for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water.

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) solution of this compound in distilled water.

    • Adjust the pH of the staining solution to the desired acidic value (e.g., pH 3.0) using 1% acetic acid or hydrochloric acid.

    • Immerse slides in the this compound staining solution for 10-30 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess dye and help fix the stain.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a compatible permanent mounting medium.

Mandatory Visualization

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Staining with This compound (pH dependent) Deparaffinization->Staining Rinsing Rinsing & Differentiation Staining->Rinsing Dehydration Dehydration & Clearing Rinsing->Dehydration Mounting Coverslipping Dehydration->Mounting Microscopy Microscopic Examination Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General experimental workflow for staining paraffin-embedded tissue sections with this compound.

Staining_Mechanism cluster_acidic Acidic pH (e.g., pH 3.0) cluster_neutral Neutral pH (e.g., pH 7.0) Protein_H Tissue Protein (+ charge) Binding Strong Electrostatic Binding Protein_H->Binding attracts Dye_neg Acid Blue 158 (- charge) Dye_neg->Binding Protein_neutral Tissue Protein (neutral charge) No_Binding Weak or No Binding Protein_neutral->No_Binding no attraction Dye_neg2 Acid Blue 158 (- charge) Dye_neg2->No_Binding

Caption: The effect of pH on the electrostatic interaction between this compound and tissue proteins.

References

Overcoming autofluorescence when using C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence when using C.I. Acid Blue 158 in fluorescence-based experiments.

Troubleshooting Guide: Overcoming Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological samples, which can interfere with the detection of specific fluorescent signals, such as that from this compound. This guide provides a systematic approach to identifying and mitigating autofluorescence.

Problem: High background fluorescence obscuring the this compound signal.

Initial Assessment:

  • Unstained Control: Prepare a slide with your sample that has not been stained with any fluorescent dye, including this compound. Image this slide using the same settings you would for your stained sample. The presence of a signal in this control confirms that your sample is autofluorescent.

  • Secondary Antibody Only Control: If using indirect immunofluorescence, prepare a control with only the secondary antibody. This will help determine if non-specific binding of the secondary antibody is contributing to the background.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1][2][3][4][5] Consider using a non-aldehyde fixative such as cold methanol (B129727) or ethanol (B145695). If an aldehyde fixative is necessary, use the lowest effective concentration and fixation time.[5] You can also treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation.
Endogenous Autofluorescence Biological structures such as collagen, elastin, NADH, and lipofuscin can be highly autofluorescent, often in the blue-green spectral region.[1][5]
Collagen and ElastinThese are common in connective tissues and blood vessel walls.
LipofuscinThese are autofluorescent granules that accumulate in aging cells.
Red Blood Cells (RBCs)The heme group in RBCs is a source of autofluorescence.
Choice of Fluorophore This compound, as a blue dye, likely emits in a spectral region where endogenous autofluorescence is most prominent.

FAQs: this compound and Autofluorescence

Q1: What is this compound and why is autofluorescence a concern when using it?

A1: this compound is a multifunctional, water-soluble dye belonging to the monoazo (metallized) family of colorants.[6][7][8][9][10] While primarily used in the textile industry, it has applications in biological staining.[7][8] Autofluorescence is a significant concern because many endogenous molecules in biological tissues naturally fluoresce in the blue-green region of the spectrum, which can overlap with the emission of a blue dye like this compound, leading to a poor signal-to-noise ratio.

Q2: How can I determine the source of autofluorescence in my sample?

A2: The first step is to image an unstained sample. If you observe fluorescence, it is endogenous to your tissue. The color and morphology of the autofluorescence can provide clues to its source. For example, fibrous structures may indicate collagen or elastin, while granular intracellular signals could be lipofuscin. If the autofluorescence is diffuse and widespread, it may be induced by the fixation method.

Q3: What are the most common chemical quenching methods for autofluorescence?

A3: Several chemical reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence.

  • Sodium Borohydride (NaBH₄): This is primarily used to reduce aldehyde-induced autofluorescence from formalin or glutaraldehyde fixation.[1]

  • Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin.

  • Commercial Quenching Reagents (e.g., TrueVIEW™): These are optimized formulations designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.

Q4: Can I use a different fluorescent dye to avoid autofluorescence?

A4: Yes, if the autofluorescence in your sample is predominantly in the blue-green spectrum, switching to a fluorophore that excites and emits in the red or far-red region of the spectrum can significantly improve your signal-to-noise ratio.

Q5: Are there any non-chemical methods to reduce autofluorescence?

A5: Yes. One common method is photobleaching , where the sample is exposed to the excitation light for an extended period before imaging to "burn out" the autofluorescence. However, this can also photobleach your target fluorophore, so it needs to be carefully optimized. For samples with significant blood content, perfusion with PBS before fixation can remove red blood cells and reduce heme-related autofluorescence.[1]

Quantitative Data on Autofluorescence Quenching

The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes the reported quenching efficiency of common methods.

Quenching Agent Target Autofluorescence Reported Quenching Efficiency Potential Side Effects
Sodium Borohydride (0.1% in PBS) Aldehyde-inducedVariable, can be effective for formalin-induced fluorescence.Can cause tissue damage and bubble formation. Mixed results reported.[1]
Sudan Black B (0.1% in 70% ethanol) Lipofuscin, generalCan significantly reduce autofluorescence from lipofuscin.Can introduce a dark background precipitate if not properly washed.
Vector TrueVIEW™ Collagen, elastin, red blood cells, aldehyde-inducedHigh efficiency in reducing non-lipofuscin autofluorescence.May slightly decrease the specific signal intensity.
Copper Sulfate (in ammonium (B1175870) acetate (B1210297) buffer) GeneralModerate, with variable success.Can sometimes increase autofluorescence in other channels.
UV Photobleaching GeneralModerate, but can be effective.Can damage tissue and the target epitope.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • After fixation and washing, incubate the slides in a freshly prepared solution of 0.1% Sodium Borohydride in PBS for 10-15 minutes at room temperature.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
  • Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter before use.

  • Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.

  • Wash thoroughly with PBS.

  • Mount with an aqueous mounting medium.

Protocol 3: Using a Commercial Quenching Kit (e.g., Vector® TrueVIEW®)
  • Follow your standard immunofluorescence staining protocol.

  • After the final post-secondary antibody wash, incubate the slides with the TrueVIEW® quenching solution for 2-5 minutes according to the manufacturer's instructions.

  • Wash with PBS.

  • Mount with the mounting medium provided in the kit.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Autofluorescence

Autofluorescence_Troubleshooting start High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescent Autofluorescence Present? unstained_control->is_autofluorescent no_autofluorescence Background is not from autofluorescence. Investigate other causes (e.g., non-specific antibody binding). is_autofluorescent->no_autofluorescence No identify_source Identify Source of Autofluorescence is_autofluorescent->identify_source Yes fixation Fixation-Induced identify_source->fixation endogenous Endogenous identify_source->endogenous select_quencher Select Appropriate Quenching Method fixation->select_quencher lipofuscin Lipofuscin endogenous->lipofuscin rbcs Red Blood Cells endogenous->rbcs collagen_elastin Collagen/Elastin endogenous->collagen_elastin lipofuscin->select_quencher rbcs->select_quencher collagen_elastin->select_quencher protocol_nabh4 Sodium Borohydride Protocol select_quencher->protocol_nabh4 protocol_sbb Sudan Black B Protocol select_quencher->protocol_sbb protocol_perfusion PBS Perfusion (pre-fixation) select_quencher->protocol_perfusion protocol_trueview Commercial Quencher (e.g., TrueVIEW™) select_quencher->protocol_trueview optimize Optimize Staining and Imaging protocol_nabh4->optimize protocol_sbb->optimize protocol_perfusion->optimize protocol_trueview->optimize

Caption: A flowchart for troubleshooting autofluorescence.

General Immunofluorescence Workflow with Autofluorescence Quenching Step

IF_Workflow sample_prep Sample Preparation (e.g., sectioning) fixation Fixation (e.g., PFA) sample_prep->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab quenching Autofluorescence Quenching (e.g., Sudan Black B) secondary_ab->quenching mounting Mounting quenching->mounting imaging Imaging mounting->imaging

Caption: A typical immunofluorescence workflow.

References

Validation & Comparative

A Comparative Guide to C.I. Acid Blue 158 and Other Azo Dyes in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the precise differentiation of tissue components is paramount for accurate diagnosis and research. Azo dyes play a crucial role in many staining protocols, particularly in trichrome methods designed to distinguish collagenous and non-collagenous structures. This guide provides a comparative overview of C.I. Acid Blue 158 and other commonly used blue and green azo and triphenylmethane (B1682552) dyes in the context of histological staining, with a focus on their application in Masson's trichrome stain.

Introduction to Azo Dyes in Histology

Azo dyes are synthetic colorants that contain one or more azo groups (–N=N–) and are widely used in various industrial and scientific applications, including histology.[1] In histological staining, their ability to bind to specific tissue components, such as collagen and muscle fibers, allows for clear visualization and differentiation under a microscope. Acid dyes, which are anionic, are particularly useful for staining basic tissue components like cytoplasm and collagen.

Overview of this compound and Common Alternatives

This compound is a single azo, metal complex dye.[2] While its primary applications are in the textile and leather industries for its vibrant blue color and good fastness properties, it is also marketed as a multifunctional dye for biological experiments, including the study of tissue pathology.[1][3][4]

In the context of trichrome staining, the "fiber stain" is a critical component for coloring collagen. The most traditionally used dyes for this purpose are Aniline Blue, Methyl Blue, and Fast Green FCF.

  • Aniline Blue: Often a mixture of Methyl Blue and Water Blue, it is a classic choice for staining collagen a deep blue in methods like Masson's trichrome.

  • Methyl Blue: A component of Aniline Blue, this acid triphenylmethane dye is also used to impart a blue color to collagen fibers.

  • Fast Green FCF: A triphenylmethane dye that serves as a substitute for the less lightfast Light Green SF. It provides a brilliant green color to collagen and is favored for its stability.

Comparative Analysis of Dye Properties

PropertyThis compoundAniline BlueMethyl BlueFast Green FCF
C.I. Number 1488042780 (for Methyl Blue)4278042053
Dye Class Single Azo, Metal ComplexTriphenylmethaneTriphenylmethaneTriphenylmethane
Color in Solution BlueBlueBlueGreen
Solubility Soluble in water and alcoholSoluble in waterSoluble in water, slightly in ethanolSoluble in water, less so in alcohol
Primary Use in Histology General biological stain, potential for trichromeCollagen stain in trichrome methodsCollagen stain in trichrome methodsCollagen stain in trichrome methods
Staining Color (Collagen) Expected to be BlueBlueBlueGreen

Experimental Protocols: Masson's Trichrome Stain

Masson's trichrome is a widely used histological stain to differentiate collagen and muscle fibers. The following is a standard protocol. The fiber stain (e.g., Aniline Blue) could potentially be substituted with a this compound solution of similar concentration, although optimization would be required.

Reagents
  • Bouin's Solution (optional, for post-fixation of formalin-fixed tissues)

  • Weigert's Iron Hematoxylin (B73222)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution (or alternative fiber stain)

  • 1% Acetic Acid Solution

Procedure
  • Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through graded alcohols to distilled water.

  • (Optional) Mordanting: For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality. Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse with distilled water.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen. The phosphotungstic/phosphomolybdic acid acts as a link between the collagen and the subsequent fiber stain.

  • Collagen Staining: Without rinsing, transfer the slides to the Aniline Blue solution (or other fiber stain) and stain for 5-10 minutes.

  • Final Differentiation: Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue (with Aniline Blue) or Green (with Fast Green FCF)

Visualization of Staining Workflow

The logical progression of the Masson's Trichrome staining protocol can be visualized as follows:

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's Solution) Deparaffinize->Mordant Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic Stain (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Cytoplasmic_Stain Differentiate1 Differentiation (Phosphomolybdic/ Phosphotungstic Acid) Cytoplasmic_Stain->Differentiate1 Collagen_Stain Collagen Stain (Aniline Blue/Acid Blue 158) Differentiate1->Collagen_Stain Differentiate2 Final Differentiation (Acetic Acid) Collagen_Stain->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate Mount Clear & Mount Dehydrate->Mount

Masson's Trichrome Staining Workflow.

Conclusion

This compound presents as a potential, albeit untested, alternative to traditional fiber stains like Aniline Blue in trichrome staining protocols. Its properties as a blue acid azo dye align with the requirements for a collagen stain. However, for researchers and professionals in drug development, the established and well-documented performance of Aniline Blue, Methyl Blue, and Fast Green FCF in producing consistent and reliable differential staining remains the standard. Any application of this compound in a histological context would necessitate thorough validation and optimization to ensure it meets the rigorous standards of diagnostic and research pathology.

References

Comparative Guide to C.I. Acid Blue 158 and Alternative Biological Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C.I. Acid Blue 158 and established biological stains such as Aniline Blue and Coomassie Brilliant Blue. Due to limited documented use of this compound in histological applications, this comparison extrapolates its potential performance based on its properties as an acid dye and provides a hypothetical experimental protocol. The performance of well-established alternative stains is supported by published data and standard laboratory protocols.

Introduction to this compound

This compound is a dark blue, water-soluble powder primarily used in the textile and leather industries for dyeing wool, silk, and nylon.[1] It belongs to the single azo, metal complex class of dyes.[1] While its application as a biological stain is not widely documented, its chemical nature as an acid dye suggests potential for staining proteins and other tissue components that are basic in nature.

Established Alternative Stains

Aniline Blue (C.I. 42780, Acid Blue 93) is a widely used stain in histology for collagen and connective tissues.[2][3] It is a key component in differential staining techniques like Mallory's and Gomori's trichrome stains, where it imparts a blue color to collagen fibers.[2][4][5]

Coomassie Brilliant Blue (G-250 and R-250) is a triphenylmethane (B1682552) dye extensively used for the detection and quantification of proteins.[6] Coomassie Brilliant Blue G-250 is commonly employed in the Bradford protein assay, while the R-250 form is often used for staining proteins in polyacrylamide gels (SDS-PAGE).[7] Its binding mechanism involves ionic interactions with basic amino acids and hydrophobic interactions.[8]

Comparative Data

The following table summarizes the key characteristics and applications of this compound (hypothetical) and its alternatives.

FeatureThis compound (Hypothetical)Aniline BlueCoomassie Brilliant Blue (G-250)
C.I. Name Acid Blue 158Acid Blue 93[2]Acid Blue 90
Primary Application Potential for staining basic tissue components (e.g., cytoplasm, collagen)Staining collagen and connective tissue[2][3][4]Protein quantification (Bradford assay), gel staining[9]
Common Staining Methods General acid dye staining protocolsMallory's connective tissue stain, Gomori trichrome stain[2][4][5]Bradford assay, SDS-PAGE gel staining[7][9]
Binding Target Basic proteinsCollagen fibers[2]Basic and aromatic amino acid residues in proteins
Color of Stained Component BlueBlue[2]Blue

Experimental Protocols

Hypothetical Protocol for this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is a generalized procedure for an acid dye and would require optimization for specific tissue types and applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through 95% ethanol for 3 minutes.

    • Transfer slides through 70% ethanol for 3 minutes.

    • Rinse in running tap water for 5 minutes, followed by a rinse in distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in 1% (v/v) acetic acid.

    • Incubate slides in the staining solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse slides in a 0.5% (v/v) acetic acid solution to remove excess stain. The duration will need to be optimized.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Standard Protocol for Aniline Blue Staining (as part of Mallory's Trichrome Stain)

Mallory's trichrome stain is a multi-step protocol that differentiates cellular components. The final step involves staining with Aniline Blue.

  • Deparaffinize and rehydrate tissue sections as described above.

  • Stain nuclei with an acid-resistant nuclear stain (e.g., Weigert's hematoxylin).

  • Apply a plasma stain (e.g., Acid Fuchsin) to stain cytoplasm and muscle red.

  • Treat with a polyacid (e.g., phosphomolybdic acid) to decolorize collagen.

  • Stain with Aniline Blue solution (e.g., 0.5% Aniline Blue in 2% oxalic acid) to stain collagen blue.

  • Rinse, dehydrate, and mount.

Standard Protocol for Coomassie Brilliant Blue G-250 Staining of SDS-PAGE Gels
  • Gel Fixation: After electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.

  • Staining:

    • Prepare the staining solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 50% (v/v) methanol, and 10% (v/v) glacial acetic acid.

    • Immerse the gel in the staining solution and agitate gently for 2-4 hours.

  • Destaining:

    • Transfer the gel to a destaining solution (e.g., 40% methanol and 10% acetic acid).

    • Agitate gently, changing the destaining solution several times until the protein bands are clearly visible against a clear background.

Visualizing Experimental Workflows

Experimental_Workflow cluster_Deparaffinization Deparaffinization & Rehydration cluster_Staining Staining cluster_Differentiation Differentiation & Dehydration Xylene1 Xylene I Xylene2 Xylene II Xylene1->Xylene2 Ethanol100_1 100% EtOH I Xylene2->Ethanol100_1 Ethanol100_2 100% EtOH II Ethanol100_1->Ethanol100_2 Ethanol95 95% EtOH Ethanol100_2->Ethanol95 Ethanol70 70% EtOH Ethanol95->Ethanol70 Water Distilled Water Ethanol70->Water Stain Staining Solution Water->Stain Differentiate Differentiating Solution Stain->Differentiate Dehydrate Graded Ethanols Differentiate->Dehydrate Clear Xylene Dehydrate->Clear Mount Mounting Clear->Mount

Caption: General workflow for histological staining of paraffin-embedded tissue sections.

SDSPAGE_Staining_Workflow Electrophoresis SDS-PAGE Fixation Fixation (Methanol/Acetic Acid) Electrophoresis->Fixation Staining Coomassie Staining Fixation->Staining Destaining Destaining (Methanol/Acetic Acid) Staining->Destaining Imaging Gel Imaging Destaining->Imaging

Caption: Workflow for Coomassie Brilliant Blue staining of SDS-PAGE gels.

References

A Comparative Guide to Alternatives for C.I. Acid Blue 158 in Wool and Nylon Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development requiring precise and consistent dyeing of wool and nylon fibers, selecting the appropriate acid dye is critical. C.I. Acid Blue 158, a metal-complex acid dye, is known for its good fastness properties. However, a range of viable alternatives exists, each with distinct performance characteristics. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable dye for specific research applications.

Performance Comparison of Acid Dyes

The selection of an acid dye is often a trade-off between leveling properties (evenness of dyeing) and fastness. Acid dyes are broadly categorized into three main classes: leveling, milling, and metal-complex dyes. This compound falls into the metal-complex category, which is known for superior wash and light fastness but may have duller shades compared to other classes.[1][2]

Here, we compare the performance of representative dyes from each class as potential alternatives to this compound.

Table 1: Comparative Performance of Selected Acid Dyes on Wool and Nylon

Dye ClassC.I. NameFiberDye Exhaustion (%)Wash Fastness (Color Change)Light Fastness (Blue Wool Scale)
Metal-Complex This compound (Reference) WoolHigh4-55-6
NylonHigh4-55-6
Leveling Acid Dye C.I. Acid Blue 25Wool85-952-34-5
Nylon90-982-34-5
Milling Acid Dye C.I. Acid Blue 74Wool90-9845
Nylon92-9945

Note: Fastness ratings are on a scale of 1 to 5 for wash fastness (higher is better) and 1 to 8 for light fastness (higher is better). Data is compiled from various sources for comparative purposes.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for key dyeing and fastness testing procedures are provided below.

General Dyeing Protocol for Wool and Nylon

This protocol is a general procedure for exhaust dyeing of wool and nylon fabrics with acid dyes.

Materials and Equipment:

  • Scoured and bleached wool or nylon fabric

  • Acid dye (e.g., this compound or alternatives)

  • Acetic acid or formic acid

  • Sodium sulfate (B86663) (Glauber's salt) as a leveling agent

  • Laboratory dyeing machine (e.g., rotadyer)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1. The dyebath should contain the required percentage of dye on the weight of fabric (o.w.f), typically 1-2%. Add 5-10% o.w.f. of sodium sulfate to the dyebath.

  • pH Adjustment: Adjust the pH of the dyebath to the desired level using acetic acid or formic acid. For leveling dyes, a pH of 3-4 is typical. For milling and metal-complex dyes, a pH of 4.5-6 is generally used.

  • Dyeing Process:

    • Immerse the pre-wetted fabric in the dyebath at room temperature.

    • Raise the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.

    • Continue dyeing at the boil for 60 minutes, ensuring gentle agitation of the fabric.

  • Rinsing and Drying:

    • After dyeing, cool the dyebath to 60-70°C.

    • Remove the fabric and rinse thoroughly with cold water until the water runs clear.

    • Squeeze the excess water from the fabric and air dry at room temperature.

Determination of Dye Exhaustion

The percentage of dye exhausted from the dyebath onto the fiber can be determined spectrophotometrically.

Procedure:

  • Before and after dyeing, take a sample of the dyebath.

  • Dilute the samples to a known concentration that falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) of the dye.

  • Calculate the percentage of dye exhaustion (%E) using the following formula:

    %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

Colorfastness Testing

Wash Fastness (ISO 105-C06):

This test assesses the resistance of the color to washing.

  • A specimen of the dyed fabric is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber).

  • The composite specimen is washed in a soap solution at a specified temperature (e.g., 40°C or 60°C) for a specific duration.

  • The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using the grey scales.

Light Fastness (ISO 105-B02):

This test determines the resistance of the color to fading upon exposure to light.

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) under specified conditions.

  • Simultaneously, a set of blue wool standards with known lightfastness are exposed.

  • The fading of the specimen is compared with the fading of the blue wool standards to assign a lightfastness rating.

Visualizing the Dyeing Process and Interactions

The following diagrams illustrate the experimental workflow and the chemical interactions involved in the dyeing of wool and nylon with acid dyes.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation Fabric_Prep Fabric Preparation (Scouring & Bleaching) Immersion Fabric Immersion Fabric_Prep->Immersion Dye_Bath_Prep Dye Bath Preparation (Dye, Water, Auxiliaries) Dye_Bath_Prep->Immersion Heating Temperature Increase (to 98-100°C) Immersion->Heating Dyeing Dyeing at Boil (60 min) Heating->Dyeing Rinsing Rinsing Dyeing->Rinsing Exhaustion Dye Exhaustion Measurement Dyeing->Exhaustion Drying Drying Rinsing->Drying Fastness Colorfastness Testing Drying->Fastness

Experimental workflow for wool and nylon dyeing.

Dye_Fiber_Interaction cluster_wool Wool Fiber cluster_nylon Nylon Fiber cluster_dye Acid Dye Molecule Wool Wool Polypeptide Chain -NH3+ (Protonated Amino Group) Nylon Nylon Polyamide Chain -NH3+ (Protonated Amine End Group) Acid_Dye Dye Chromophore -SO3- (Anionic Sulfonate Group) Acid_Dye:f1->Wool:f1 Ionic Bond Acid_Dye:f1->Nylon:f1 Ionic Bond

Ionic bonding between acid dyes and fibers.

Conclusion

The choice of an alternative to this compound depends on the specific requirements of the application. For applications where high wash and light fastness are paramount, other metal-complex dyes are suitable replacements. If brighter shades are desired and slightly lower wash fastness is acceptable, milling acid dyes offer a good balance of properties. For applications where excellent leveling is the primary concern and wash fastness is less critical, leveling acid dyes are a viable option. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and conduct reproducible dyeing studies on wool and nylon fibers.

References

Unveiling the Untapped Potential: A Comparative Guide to C.I. Acid Blue 158 for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and established field of histological staining, the quest for novel dyes with unique specificities and improved performance characteristics is perpetual. This guide delves into the potential utility of C.I. Acid Blue 158, a synthetic monoazo dye, as a histological stain. While primarily utilized in the textile and industrial sectors for coloring wool, silk, and nylon, its properties as an acid dye warrant an investigation into its applicability in biological tissue staining.[1][2]

This document provides a comparative framework for evaluating this compound against established histological stains. It is important to note that, to date, there is a conspicuous absence of peer-reviewed scientific literature detailing the use of this compound in correlative staining with other common histological dyes. Therefore, this guide presents a hypothetical, yet methodologically sound, approach for researchers to explore its potential.

Properties of this compound

This compound, with the Color Index number 14880, is a water-soluble dye that presents as a dark blue powder.[1][3] Its chemical structure, a chromium complex of a monoazo dye, imparts a greenish-blue hue in aqueous solutions.[1][3] As an acid dye, it carries a negative charge and is expected to bind to cationic (basic) components in tissue, such as proteins in the cytoplasm, muscle, and connective tissue.[4] This binding mechanism is primarily based on electrostatic interactions.[4]

Correlative Staining: A Hypothetical Comparison with Masson's Trichrome

To assess the efficacy of this compound as a histological stain, a direct comparison with a well-established method is essential. Masson's Trichrome stain is a cornerstone technique in histology for differentiating collagen from muscle and cytoplasm. In this multistep procedure, an acid dye, typically Aniline Blue or Fast Green FCF, is used to stain collagen. We propose a hypothetical experiment where this compound is substituted for the standard blue dye in a Masson's Trichrome protocol.

Hypothetical Experimental Data

The following table outlines the expected staining results and performance characteristics of a standard Masson's Trichrome stain versus a modified protocol incorporating this compound. This data is illustrative and would need to be validated by experimental evidence.

Staining ParameterStandard Masson's Trichrome (with Aniline Blue)Modified Masson's Trichrome (with this compound)
Collagen Deep BlueHypothetically Greenish-Blue
Muscle Fibers RedRed
Cytoplasm Pink to RedPink to Red
Nuclei Dark Blue/BlackDark Blue/Black
Staining Intensity Strong and vibrantTo be determined
Specificity for Collagen HighTo be determined
Photostability GoodTo be determined
Ease of Use Standardized, multi-step protocolRequires optimization of dye concentration and incubation time

Experimental Protocols

A detailed protocol for a comparative study is provided below. This protocol is a general guideline and may require optimization based on tissue type and fixation method.

I. Tissue Preparation
  • Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues through a graded series of ethanol (B145695) for dehydration.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin (B1166041) wax.

  • Section the paraffin-embedded tissues at 4-5 µm thickness and mount on glass slides.

II. Staining Procedure

A. Standard Masson's Trichrome Stain

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution at 56°C for 1 hour.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol.

  • Rinse in running tap water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

  • Rinse in distilled water.

  • Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1-3 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

B. Modified Masson's Trichrome with this compound

  • Follow steps 1-10 of the Standard Masson's Trichrome protocol.

  • Substitute Step 11: Prepare a 1% aqueous solution of this compound. Immerse slides in this solution for 5-15 minutes (optimization required).

  • Follow steps 12-13 of the Standard Masson's Trichrome protocol.

Visualizing the Workflow and Staining Principle

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of trichrome staining.

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_collagen Collagen Staining Comparison Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Embedding Embedding Clearing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Start Staining Mordanting Mordanting Deparaffinization->Mordanting Nuclear_Stain Nuclear_Stain Mordanting->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic_Stain Nuclear_Stain->Cytoplasmic_Stain Differentiation Differentiation Cytoplasmic_Stain->Differentiation Collagen_Stain Collagen_Stain Differentiation->Collagen_Stain Dehydration_Clearing Dehydration_Clearing Collagen_Stain->Dehydration_Clearing Collagen_Stain->Dehydration_Clearing Standard Aniline Blue Collagen_Stain->Standard Standard Protocol Modified This compound Collagen_Stain->Modified Modified Protocol

Fig. 1: Experimental workflow for comparing this compound with Aniline Blue in a Masson's Trichrome protocol.

G cluster_stains Trichrome Staining Principle Tissue Tissue Section (Collagen, Muscle, Cytoplasm) Hematoxylin Weigert's Hematoxylin (Nuclear Stain) Tissue->Hematoxylin Stains Nuclei (Basophilic) Biebrich Biebrich Scarlet-Acid Fuchsin (Cytoplasmic & Muscle Stain) Tissue->Biebrich Stains Cytoplasm & Muscle (Acidophilic) Blue_Dye Aniline Blue / this compound (Collagen Stain) Tissue->Blue_Dye Stains Collagen (Acidophilic)

Fig. 2: The principle of Masson's Trichrome staining, highlighting the role of different acid dyes in differentiating tissue components.

Conclusion and Future Directions

While this compound is an established industrial dye, its potential as a histological stain remains largely unexplored. The hypothetical comparative study outlined in this guide provides a robust framework for researchers to investigate its efficacy. Key areas for future investigation should include optimizing staining parameters, evaluating its performance across a range of tissue types and pathological conditions, and assessing its compatibility with other counterstains and special staining techniques. Should this compound demonstrate favorable staining characteristics, it could represent a novel and valuable addition to the histologist's toolkit.

References

A Comparative Guide to Protein Staining: C.I. Acid Blue 158 and Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain can significantly impact experimental outcomes, influencing sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. This guide provides a detailed comparison of the performance of colorimetric stains, with a focus on the characteristics of acid dyes, versus modern fluorescent protein stains. While C.I. Acid Blue 158 is an acid dye noted for its use in coloring protein-based fibers like wool and silk, its application and performance data in electrophoretic protein staining are not documented in scientific literature.[1] Therefore, this guide will use the well-characterized Coomassie Brilliant Blue, a widely used acid dye in research, as a representative for comparison against fluorescent stains.

Performance Characteristics: Colorimetric vs. Fluorescent Stains

The selection of a protein stain is often a trade-off between sensitivity, cost, and the need for specialized equipment. The following table summarizes the key performance metrics of Coomassie Brilliant Blue and a representative high-performance fluorescent stain, SYPRO Ruby.

FeatureCoomassie Brilliant Blue (R-250/G-250)Fluorescent Protein Stains (e.g., SYPRO Ruby)
Limit of Detection (LOD) 8-100 ng[2][3][4]0.25-8 ng[2]
Linear Dynamic Range ~1 order of magnitude>3 orders of magnitude
Mass Spectrometry Compatibility Generally compatibleHighly compatible
Protocol Time 1-2 hours to overnight~1 hour to 3 hours
Equipment Required Visible light scanner or by eyeUV or laser-based fluorescence imager
Reversibility Generally considered irreversibleReversible staining protocols available
Inter-protein Variability Some protein-to-protein variationLower protein-to-protein variability

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical procedures for staining proteins in polyacrylamide gels using Coomassie Brilliant Blue and a fluorescent dye.

Staining Experimental Workflow

G cluster_0 Gel Electrophoresis cluster_2 Imaging and Analysis cluster_3 Downstream Applications start Load Protein Sample electrophoresis Run SDS-PAGE start->electrophoresis fixation Fixation (e.g., Methanol (B129727)/Acetic Acid) electrophoresis->fixation staining Staining fixation->staining destaining Destaining (for colorimetric stains) staining->destaining imaging Gel Imaging destaining->imaging analysis Data Analysis imaging->analysis mass_spec Mass Spectrometry analysis->mass_spec

Caption: A generalized workflow for protein gel staining and analysis.

Experimental Protocols

1. Coomassie Brilliant Blue Staining (R-250)

This protocol is a standard method for visualizing proteins in polyacrylamide gels.

  • Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 50% methanol, 10% acetic acid in water) for 30-60 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Discard the fixing solution and add the Coomassie staining solution (0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid). Incubate for at least 1 hour with gentle agitation.

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid) to the gel. Gently agitate and change the destain solution periodically until the background is clear and the protein bands are distinct.

  • Imaging: The gel can be visualized directly or imaged using a gel documentation system with a white light transilluminator.

2. Fluorescent Protein Staining (SYPRO Ruby)

This protocol outlines the steps for using a high-sensitivity fluorescent stain.

  • Fixation: Following electrophoresis, place the gel in a clean container and fix with a solution of 50% methanol and 7% acetic acid for 30 minutes. Repeat with a fresh fixing solution for another 30 minutes.

  • Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.

  • Staining: Remove the water and add the SYPRO Ruby protein gel stain. The volume should be sufficient to fully immerse the gel. Incubate for at least 90 minutes at room temperature with gentle agitation, protected from light.

  • Washing/Destaining: After staining, wash the gel with 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence. Then, briefly rinse with deionized water.

  • Imaging: The gel can be visualized using a UV or blue-light transilluminator or a laser-based imaging system with appropriate excitation and emission filters (e.g., excitation at ~450 nm and emission at ~610 nm for SYPRO Ruby).

In-Depth Comparison

Sensitivity and Dynamic Range: Fluorescent protein stains offer significantly higher sensitivity compared to Coomassie Brilliant Blue, with the ability to detect sub-nanogram levels of protein. This makes them ideal for the analysis of low-abundance proteins. Furthermore, fluorescent stains exhibit a much broader linear dynamic range, often spanning over three orders of magnitude. This wide range allows for the accurate quantification of both weak and strong protein bands on the same gel, a task that is challenging with the more limited dynamic range of Coomassie stains.

Compatibility with Downstream Applications: A critical consideration for many proteomic workflows is the compatibility of the staining method with mass spectrometry. While protocols exist for mass spectrometry analysis of proteins from Coomassie-stained gels, fluorescent stains are generally considered more compatible. This is because fluorescent staining protocols often involve less harsh chemical treatments and do not covalently modify the proteins, leading to better protein identification and higher sequence coverage in mass spectrometry analysis.

Ease of Use and Cost: Coomassie Brilliant Blue staining is a relatively simple and inexpensive method that does not require specialized imaging equipment. In contrast, fluorescent staining protocols necessitate the use of a fluorescence imager, which represents a significant equipment cost. However, many fluorescent staining kits offer simplified and faster protocols compared to traditional Coomassie staining, with some requiring minimal or no destaining steps.

Conclusion

For routine protein visualization where high sensitivity is not paramount, this compound's relative, Coomassie Brilliant Blue, remains a cost-effective and reliable choice. However, for applications demanding high sensitivity, accurate quantification over a wide range of protein concentrations, and seamless integration with mass spectrometry, fluorescent protein stains are the superior option. While this compound is effective for dyeing protein-based textiles, its utility in the research laboratory for electrophoretic protein staining is not established. Researchers should therefore select a staining method based on their specific experimental needs, balancing the requirements for sensitivity, quantitative accuracy, and downstream compatibility with budgetary and equipment constraints.

References

A Comparative Guide to Protein Staining in Electrophoresis: Evaluating Standard Protocols and the Potential of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of molecular analysis. The choice of staining protocol can significantly impact experimental outcomes, influencing sensitivity, reproducibility, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of widely validated protein staining methods—Coomassie Brilliant Blue R-250, Colloidal Coomassie Brilliant Blue G-250, and Silver Staining—and discusses the characteristics of C.I. Acid Blue 158, a dye with limited documented use in biological applications.

Performance Comparison of Protein Staining Methods

The selection of an appropriate protein stain depends on the specific requirements of the experiment, including the abundance of the protein of interest, the need for quantification, and subsequent analytical techniques. The following table summarizes the key performance characteristics of three widely used staining methods.

FeatureCoomassie Brilliant Blue R-250Colloidal Coomassie Blue G-250Silver Staining
Detection Limit ~100 ng[5]3-10 ng[6][7]0.1-2 ng[8][9]
Linear Dynamic Range GoodWideNarrow[10][11]
Reproducibility Moderate to Good (destaining can be a source of variability)[10]High (often no destaining required)[5][10]Low to Moderate (highly dependent on protocol and timing)[10]
Mass Spectrometry Compatibility Yes[5][10]Yes[5]Limited (some protocols are compatible but may reduce sensitivity)[10]
Protocol Complexity SimpleSimple to ModerateHigh[10]
Cost LowLow to ModerateModerate
This compound: An Unvalidated Alternative

This compound is a synthetic azo dye primarily used in the textile and leather industries for coloring wool, silk, and nylon.[3][4] It is characterized as a green-light blue dye, soluble in water and alcohol.[3][4] While it is classified as a multifunctional dye with potential applications in biological experiments, there is a lack of published, peer-reviewed studies validating its use for staining proteins in polyacrylamide gels.[1][2] Consequently, quantitative performance data regarding its sensitivity, linearity, and reproducibility for protein detection are not available. Researchers interested in using this compound as a protein stain would need to undertake a thorough validation process to determine its efficacy and suitability for their specific applications.

Experimental Protocols

Detailed methodologies for the three standard protein staining techniques are provided below. These protocols are widely accepted and serve as a basis for reproducible protein visualization.

Coomassie Brilliant Blue R-250 Staining Protocol

This is a classical and widely used method for staining proteins in polyacrylamide gels.

Solutions:

  • Fixing Solution: 40% Methanol, 10% Acetic Acid

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% Methanol, 10% Acetic Acid

  • Destaining Solution: 10% Methanol, 7.5% Acetic Acid

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour with gentle agitation. For thicker gels, a longer fixation time is recommended.

  • Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.[12]

  • Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Storage: The destained gel can be stored in distilled water.

Colloidal Coomassie Brilliant Blue G-250 Staining Protocol

This method offers higher sensitivity than the R-250 method and often does not require a destaining step.

Solutions:

  • Fixing Solution (Optional but Recommended): 40% Ethanol, 10% Acetic Acid[6]

  • Staining Solution ("Blue Silver" protocol): 0.12% Coomassie Brilliant Blue G-250, 10% Phosphoric Acid, 10% Ammonium Sulfate, 20% Methanol[13]

Procedure:

  • Washing (if not fixing): Wash the gel 2-3 times for 5 minutes each in deionized water to remove SDS.[14]

  • Fixation (Optional): For low molecular weight proteins, fix the gel in the Fixing Solution for 30-60 minutes.[6]

  • Staining: Immerse the gel in the Colloidal Coomassie G-250 Staining Solution and incubate for 1 to 12 hours with gentle agitation. Protein bands will become visible within minutes to an hour.[15]

  • Washing: After staining, wash the gel with deionized water to enhance the visibility of the protein bands and reduce any background.[16]

Silver Staining Protocol (Mass Spectrometry Compatible)

Silver staining is one of the most sensitive colorimetric methods for detecting proteins in polyacrylamide gels. The following is a generalized protocol that is compatible with mass spectrometry.

Solutions:

  • Fixing Solution: 50% Methanol, 5% Acetic Acid

  • Wash Solution: 50% Methanol

  • Sensitizing Solution: 0.02% Sodium Thiosulfate

  • Silver Solution: 0.1% Silver Nitrate

  • Developing Solution: 2% Sodium Carbonate, 0.04% Formaldehyde

  • Stopping Solution: 5% Acetic Acid

Procedure:

  • Fixation: Fix the gel in the Fixing Solution for at least 20 minutes.

  • Washing: Wash the gel in the Wash Solution for 10 minutes, followed by two 10-minute washes in deionized water.

  • Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute, followed by two 1-minute rinses with deionized water.

  • Silver Impregnation: Submerge the gel in the Silver Solution for 20 minutes.

  • Rinsing: Briefly rinse the gel with deionized water for 1 minute.

  • Development: Immerse the gel in the Developing Solution until the desired band intensity is reached. This step is time-critical and should be closely monitored.

  • Stopping: Stop the development by adding the Stopping Solution and incubating for 10 minutes.

  • Final Wash: Wash the gel with deionized water.

Visualizing Experimental Workflows

To aid in the understanding of the procedural differences between the staining methods, the following diagrams illustrate the key steps in each protocol.

Coomassie_R250_Workflow start SDS-PAGE Gel fix Fixation (40% Methanol, 10% Acetic Acid) ~1 hour start->fix stain Staining (0.1% CBB R-250) 2-4 hours fix->stain destain Destaining (10% Methanol, 7.5% Acetic Acid) Until clear stain->destain end Stained Gel destain->end

Caption: Workflow for Coomassie Brilliant Blue R-250 Staining.

Colloidal_Coomassie_G250_Workflow start SDS-PAGE Gel wash Wash (Deionized Water) 3 x 5 mins start->wash stain Staining (Colloidal CBB G-250) 1-12 hours wash->stain final_wash Final Wash (Deionized Water) stain->final_wash end Stained Gel final_wash->end

Caption: Workflow for Colloidal Coomassie G-250 Staining.

Silver_Staining_Workflow start SDS-PAGE Gel fix Fixation (50% Methanol, 5% Acetic Acid) ~20 mins start->fix sensitize Sensitization (0.02% Sodium Thiosulfate) ~1 min fix->sensitize impregnate Silver Impregnation (0.1% Silver Nitrate) ~20 mins sensitize->impregnate develop Development (2% Sodium Carbonate, 0.04% Formaldehyde) impregnate->develop stop Stopping (5% Acetic Acid) ~10 mins develop->stop end Stained Gel stop->end

Caption: Workflow for Mass Spectrometry Compatible Silver Staining.

References

A Comparative Guide to Protein Detection: Benchmarking Traditional Acid Dyes Against Novel Fluorescent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins following electrophoretic separation is a critical step in countless experimental workflows. The choice of protein stain can significantly impact the quality of data obtained, influencing sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of a traditional, widely-used acid dye staining method, Colloidal Coomassie Blue G-250, against a novel, high-performance fluorescent stain, SYPRO Ruby.

While the initial topic of interest was C.I. Acid Blue 158, a comprehensive search of scientific literature and commercial applications revealed no documented use of this specific dye for protein detection in gel electrophoresis. Its primary applications are in the textile and printing industries. Therefore, to provide a relevant and data-driven comparison for the intended audience, this guide focuses on Coomassie Brilliant Blue, a well-characterized triphenylmethane (B1682552) dye with a long history in protein biochemistry, as a representative of traditional acid dye staining methods.

This guide will delve into the performance characteristics of Colloidal Coomassie Blue G-250 and SYPRO Ruby, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for both methods are provided to ensure reproducibility. Additionally, experimental workflows are visualized to offer an at-a-glance understanding of each procedure.

Data Presentation: A Head-to-Head Comparison

The selection of a protein stain is often a balance between performance, cost, and the availability of imaging equipment. The following table summarizes the key performance metrics for Colloidal Coomassie Blue G-250 and SYPRO Ruby.

Performance MetricColloidal Coomassie Blue G-250SYPRO Ruby
Limit of Detection (LOD) 8-10 ng[1]0.25-1 ng[2][3]
Linear Dynamic Range ~1-2 orders of magnitude>3 orders of magnitude[2][4]
Mass Spectrometry Compatibility YesYes
Imaging Equipment White light transilluminator or scannerUV or blue-light transilluminator, laser-based scanner
Protocol Time 1 - 12 hours1.5 hours (rapid protocol) to overnight (basic protocol)
Inter-protein Variability Some variabilityLow

Experimental Protocols

Detailed methodologies for both staining procedures are provided below. Adherence to these protocols is crucial for achieving optimal and reproducible results.

Colloidal Coomassie Blue G-250 Staining Protocol

This protocol is an example of a common procedure for staining polyacrylamide gels with Colloidal Coomassie Blue G-250.

Materials:

  • Fixing Solution: 50% (v/v) ethanol, 2% (v/v) phosphoric acid

  • Staining Solution: 0.02% (w/v) Coomassie Brilliant Blue G-250, 5% (w/v) aluminum sulfate, 10% (v/v) ethanol, 2% (w/v) phosphoric acid

  • Washing Solution: Deionized water

Procedure:

  • Fixation: Following electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 1 hour on an orbital shaker.

  • Washing: Discard the Fixing Solution and wash the gel three times with deionized water for 10 minutes each on an orbital shaker.

  • Staining: Remove the water and add the Staining Solution, ensuring the gel is completely covered. Incubate for 2 to 12 hours on an orbital shaker. Protein bands may become visible within 20 minutes.

  • Washing and Visualization: Discard the Staining Solution and wash the gel with deionized water. The gel can be visualized on a white light transilluminator or with a gel scanner.

SYPRO Ruby Protein Gel Stain Protocol (Rapid Protocol)

This rapid protocol is suitable for standard mini-gels and provides excellent sensitivity in about 90 minutes.

Materials:

  • Fix Solution: 50% (v/v) methanol, 7% (v/v) acetic acid

  • SYPRO Ruby Protein Gel Stain (ready-to-use)

  • Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid

  • Deionized water

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean, microwavable container with 100 mL of Fix Solution. Agitate on an orbital shaker for 15 minutes. Repeat this step once with fresh Fix Solution.

  • Staining: Decant the Fix Solution and add 60 mL of SYPRO Ruby gel stain. Microwave for 30 seconds, then gently agitate for 30 seconds to evenly distribute the heat. Microwave for another 30 seconds to reach 80-85°C, and then agitate on an orbital shaker for 5 minutes.

  • Wash: Transfer the gel to a clean container and wash with 100 mL of Wash Solution for 30 minutes on an orbital shaker.

  • Final Rinse: Rinse the gel twice with deionized water for 5 minutes each before imaging.

  • Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters (Excitation: ~280/450 nm, Emission: ~610 nm).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both protein staining methods.

Colloidal_Coomassie_Staining_Workflow cluster_0 Colloidal Coomassie Blue G-250 Staining start SDS-PAGE Gel fixation Fixation (1 hour) start->fixation wash1 Wash (3x 10 min) fixation->wash1 staining Staining (2-12 hours) wash1->staining wash2 Wash staining->wash2 visualization Visualization (White Light) wash2->visualization end Stained Gel visualization->end

Colloidal Coomassie Staining Workflow

SYPRO_Ruby_Staining_Workflow cluster_1 SYPRO Ruby Staining (Rapid Protocol) start SDS-PAGE Gel fixation Fixation (2x 15 min) start->fixation staining Staining with Microwaving (~30 min) fixation->staining wash1 Wash (30 min) staining->wash1 rinse Rinse (2x 5 min) wash1->rinse imaging Imaging (UV/Blue Light/Laser) rinse->imaging end Stained Gel imaging->end

SYPRO Ruby Staining Workflow

Conclusion

The choice between traditional acid dye staining and novel fluorescent methods depends heavily on the specific requirements of the experiment.

Colloidal Coomassie Blue G-250 remains a cost-effective and reliable method for routine protein visualization. Its compatibility with mass spectrometry makes it a workhorse in many laboratories. However, its lower sensitivity and narrower dynamic range can be limiting for the detection of low-abundance proteins and for precise quantitative analysis.

SYPRO Ruby , on the other hand, offers significantly higher sensitivity and a much wider linear dynamic range, making it the superior choice for applications requiring the detection of faint protein bands and accurate quantification over a broad concentration range. While it requires fluorescent imaging equipment, the detailed and reproducible data it provides can be invaluable for quantitative proteomics and drug development research. Its low inter-protein variability further enhances its reliability for comparative studies.

For researchers engaged in cutting-edge proteomics, target validation, and biomarker discovery, the investment in fluorescent staining technologies like SYPRO Ruby is often justified by the superior quality and depth of the resulting data. For more general applications where high sensitivity is not the primary concern, Colloidal Coomassie Blue G-250 continues to be a practical and effective option.

References

Safety Operating Guide

Navigating the Disposal of C.I. Acid Blue 158: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of C.I. Acid Blue 158, a synthetic dye used in various industrial and research applications.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is a critical component of laboratory operations. This compound, while not classified as a highly hazardous substance, requires careful management to minimize skin irritation and environmental contamination.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies that it can cause skin irritation.[1] Therefore, wearing protective gloves, a lab coat, and eye protection is mandatory to prevent direct contact.[1][2] In the event of skin contact, immediately wash the affected area with plenty of water.[1][2] If irritation persists, seek medical attention.[1]

Step-by-Step Disposal Protocol

All chemical waste, including this compound and any materials contaminated with it, must be managed in accordance with local, state, and federal regulations.[3] The following is a general guide for its proper disposal in a laboratory setting.

Waste Collection:

  • Designated Waste Container: Collect all waste this compound, including unused or expired solid dye and any contaminated materials (e.g., paper towels, gloves, weigh boats), in a designated, clearly labeled, and sealed container.[3]

  • Container Compatibility: The container should be made of a material compatible with the chemical. For solid waste, a securely sealed plastic bag or a labeled bottle is appropriate. For solutions, use a container with a tightly fitting cap to prevent leaks.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Note any other constituents if it is a mixed waste stream.[5]

Waste Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]

  • Ensure the storage area is away from incompatible materials.[7]

  • Containers should be inspected weekly for any signs of leakage.[6]

Final Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management facility.[3][6]

  • Do not dispose of this compound down the drain.[6][7] Dyes and stains are generally recommended for collection and proper waste disposal.[6]

Quantitative Data Summary

PropertyValueSource
Chemical NameThis compound[1][8][9]
CAS Number6370-08-7[1][8][9]
Hazard ClassificationSkin Irritation, Category 2[1]
Hazard StatementH315: Causes skin irritation[1]
Solubility in water (@ 90°C)80-90 g/L[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused dye, contaminated materials) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for disposal through EHS or licensed facility storage->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Essential Safety and Logistical Information for Handling C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling, operation, and disposal of C.I. Acid Blue 158, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant[1]. Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.Protects against splashes and dust particles.
Skin Protection Impervious clothing (e.g., lab coat, apron, coveralls).Prevents skin contact with the dye.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects hands from direct contact and irritation.
Respiratory Protection NIOSH-approved respirator.Required when ventilation is inadequate or dust is generated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational steps is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling the powder form.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as detailed in Table 1 and ensure it is in good condition.

  • Handling the Solid Dye :

    • Wear all required PPE before opening the container.

    • Minimize the generation of dust when weighing or transferring the powder.

    • Use spark-proof tools and avoid all sources of ignition.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Preparing Solutions :

    • When dissolving the dye, add the solid powder to the solvent (e.g., water) slowly to avoid splashing.

    • If heating is required for dissolution, do so in a well-ventilated area or fume hood.

  • Storage :

    • Store this compound in a tightly closed, light-resistant container.

    • Keep the container in a cool, dry, and well-ventilated place.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its waste products must be conducted in a manner that mitigates environmental risks associated with azo dyes. Azo dyes can be harmful to aquatic life, and their degradation can form toxic aromatic amines[2][3][4].

1. Solid Waste Disposal:

  • Contaminated Materials : All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Dye : Unwanted or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

2. Aqueous Waste Disposal: For small quantities of aqueous solutions of this compound, in-lab treatment to decolorize the solution is a recommended practice to reduce the environmental impact.

  • Method: Adsorption using Activated Carbon

    • Protocol :

      • In a designated waste container, add activated carbon to the aqueous solution of this compound. A general guideline is to use approximately 10 grams of activated carbon per 100 mL of dye solution, but the amount may need to be adjusted based on the dye concentration.

      • Stir the mixture for at least one hour to allow for sufficient adsorption of the dye onto the carbon.

      • Separate the activated carbon from the decolorized solution via filtration.

    • Disposal of Treated Components :

      • Activated Carbon : The contaminated activated carbon should be collected in a sealed, labeled container and disposed of as solid hazardous waste.

      • Treated Liquid : The remaining colorless liquid should be neutralized to a pH between 6 and 8. After neutralization, and in accordance with local regulations, this treated water may be suitable for drain disposal with copious amounts of running water. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of treated wastewater.

3. Spill Response:

  • In the event of a spill, immediately secure the area.

  • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

  • For a liquid spill, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Prepare well-ventilated work area check_safety Check eyewash station and safety shower prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_solid Handle solid dye, minimizing dust don_ppe->handle_solid Proceed to handling prepare_solution Prepare aqueous solution handle_solid->prepare_solution solid_waste Collect solid waste in hazardous container handle_solid->solid_waste Generate solid waste aqueous_waste Treat aqueous waste with activated carbon prepare_solution->aqueous_waste Generate aqueous waste filter Filter mixture aqueous_waste->filter dispose_carbon Dispose of contaminated carbon as hazardous waste filter->dispose_carbon neutralize Neutralize treated liquid filter->neutralize dispose_liquid Dispose of treated liquid per institutional guidelines neutralize->dispose_liquid

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。